4-Bromo-2-piperidinopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJWDPFVNPQGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400252 | |
| Record name | 4-Bromo-2-piperidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24255-98-9 | |
| Record name | 4-Bromo-2-piperidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Bromo-2-piperidinopyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its structure, physical characteristics, and reactivity, and where direct experimental data is unavailable, it draws upon information for structurally related compounds to provide context and predictive insights.
Chemical Structure and Identifiers
This compound is a substituted pyridine derivative characterized by a bromine atom at the 4-position and a piperidine ring attached at the 2-position of the pyridine core.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-Bromo-2-(piperidin-1-yl)pyridine |
| CAS Number | 24255-98-9 |
| Molecular Formula | C₁₀H₁₃BrN₂ |
| PubChem CID | 4172707[1][2] |
Physicochemical Properties
Experimental data for the physicochemical properties of this compound is limited. The following table includes predicted values from available sources. Researchers are advised to verify these properties through experimental determination.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 241.13 g/mol | PubChem |
| Boiling Point | 326.4 ± 42.0 °C (Predicted) | ChemicalBook[3][4] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3][4] |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis and Reactivity
A plausible synthetic route could start from 2,4-dibromopyridine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution would allow for a selective reaction with piperidine to yield the desired product.
Figure 2: Plausible synthetic pathway for this compound.
The bromine atom at the 4-position and the amino group at the 2-position make this compound a versatile intermediate for further chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The piperidine moiety can also be modified, although it is generally less reactive.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on the analysis of related structures, the following characteristic spectral features can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the piperidine ring. The pyridine protons would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their chemical shifts influenced by the bromo and piperidino substituents. The piperidine protons would appear in the aliphatic region (typically δ 1.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display ten distinct signals. The carbons of the pyridine ring would resonate in the downfield region (typically δ 110-160 ppm), while the piperidine carbons would appear in the upfield region (typically δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C-Br stretching vibration, C-N stretching vibrations of the piperidine and its connection to the pyridine ring, and the aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine core.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the piperidine ring.
Biological Activity and Drug Development Potential
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the piperidine and aminopyridine moieties are common scaffolds in many biologically active compounds, suggesting that this molecule could be a valuable starting point for drug discovery programs.
Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as analgesics, antihistamines, and antipsychotics. Aminopyridine derivatives have also been investigated for various therapeutic applications. For instance, 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives have been synthesized and evaluated as anti-tubulin agents for cancer treatment.[5]
Given its structural features, this compound could be a candidate for screening in various biological assays to explore its potential as an inhibitor of enzymes or a ligand for receptors. The bromine atom provides a convenient handle for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).
Figure 3: Potential workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a chemical entity with potential as a versatile building block in medicinal chemistry. While comprehensive experimental data on its properties are currently lacking, its structural features suggest it is a promising starting point for the synthesis of novel compounds with potential biological activity. Further experimental investigation into its synthesis, characterization, and biological screening is warranted to fully elucidate its potential in drug discovery and development. Researchers are encouraged to contribute to the body of knowledge on this compound by publishing their findings.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H13BrN2 | CID 4172707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-broMo-2-(piperidin-2-yl)pyridine CAS#: 1270569-80-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-2-piperidinopyridine CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-piperidinopyridine, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Due to the ambiguity of the common name, this guide will address the two most likely isomers: 4-bromo-2-(piperidin-1-yl)pyridine and 4-bromo-2-(piperidin-2-yl)pyridine . The distinction between these isomers is critical, as the point of attachment of the piperidine ring to the pyridine moiety significantly influences the compound's chemical and biological properties.
Compound Identification and Physicochemical Properties
The fundamental characteristics of each isomer are summarized below. Researchers should verify the specific isomer and its corresponding CAS number for their intended application.
Table 1: Physicochemical Properties of this compound Isomers
| Property | 4-bromo-2-(piperidin-1-yl)pyridine | 4-bromo-2-(piperidin-2-yl)pyridine |
| CAS Number | 24255-98-9[1] | 1270569-80-6[2], 1270362-53-2[3] |
| Molecular Formula | C₁₀H₁₃BrN₂[1] | C₁₀H₁₃BrN₂[2] |
| Molecular Weight | 241.13 g/mol [1] | 241.13 g/mol [2] |
| Boiling Point | Not available | 326.4±42.0 °C (Predicted)[2] |
| Density | Not available | 1.369±0.06 g/cm³ (Predicted)[2] |
| Purity | ≥95% (Commercially available)[1] | Not specified |
Synthesis and Experimental Protocols
Detailed synthetic procedures for these specific compounds are not widely published in readily accessible literature. However, general synthetic strategies for related substituted pyridines can be adapted.
A plausible synthetic route for 4-bromo-2-(piperidin-1-yl)pyridine would involve the nucleophilic aromatic substitution of a suitable di-substituted pyridine, such as 2,4-dibromopyridine or 2-fluoro-4-bromopyridine, with piperidine.
A general procedure for a related synthesis of 1-(4-bromo-2-nitrophenyl)piperidine is provided as a reference and can be adapted with appropriate starting materials and purification methods[4].
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of the halo-pyridine starting material (1 equivalent) in an appropriate solvent (e.g., DMF or DMSO), add the amine (e.g., piperidine, 1.1-1.5 equivalents) and a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2 equivalents)[4].
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (ranging from room temperature to 120 °C) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS[4].
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel[4].
The synthesis of 4-bromo-2-(piperidin-2-yl)pyridine is more complex, likely involving a cross-coupling reaction, for instance, a Suzuki or Stille coupling, between a protected 2-halopiperidine derivative and a 4-bromopyridine boronic acid or stannane derivative.
Biological Activity and Potential Applications
The biological activities of pyridine and piperidine derivatives are vast and well-documented, with applications including antimicrobial, anticancer, and neurological treatments[5][6][7]. However, specific biological data for this compound isomers is limited.
A study on a related compound, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone , demonstrated inhibitory activity against Na+/K+-ATPase and the Ras oncogene in cancer cells, suggesting potential anticancer applications for similar scaffolds[8].
Given the prevalence of the piperidine moiety in centrally active drugs, these compounds could also be investigated for their potential in neuroscience research. For example, some piperidine derivatives have been shown to act as neuromuscular blocking agents[7].
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for either 4-bromo-2-(piperidin-1-yl)pyridine or 4-bromo-2-(piperidin-2-yl)pyridine .
Based on the activity of the aforementioned thiazole analog, a potential mechanism of action for the pyridine counterpart could involve the inhibition of key cellular enzymes or signaling proteins, such as Na+/K+-ATPase and components of the Ras signaling cascade[8].
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibitory action of this compound on Na+/K+-ATPase and Ras signaling.
Experimental Workflow for Biological Screening
For researchers interested in evaluating the biological activity of these compounds, a general workflow is proposed below.
Workflow for In Vitro Biological Activity Screening
Caption: General workflow for the in vitro biological evaluation of this compound derivatives.
This guide serves as a starting point for research and development involving this compound. Further experimental investigation is necessary to fully elucidate the synthesis, properties, and biological functions of these compounds.
References
- 1. 4-Bromo-2-piperidin-1-ylpyridine - Amerigo Scientific [amerigoscientific.com]
- 2. 4-broMo-2-(piperidin-2-yl)pyridine CAS#: 1270569-80-6 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-piperidinopyridine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2-piperidinopyridine, a key intermediate in pharmaceutical and materials science research. The document details the primary synthetic routes, starting from readily available precursors, and offers detailed experimental protocols. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a valuable substituted pyridine derivative. The presence of a bromine atom at the 4-position and a piperidine group at the 2-position provides two distinct points for further chemical modification. This allows for the construction of complex molecular architectures, making it a sought-after building block in the development of novel therapeutic agents and functional materials. The synthesis of this compound primarily relies on the principles of nucleophilic aromatic substitution on a di-substituted pyridine ring.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The principal pathway to this compound involves the selective nucleophilic aromatic substitution (SNAr) of a suitable dihalopyridine precursor with piperidine. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom.[1][2] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[1][2]
In the case of a 2,4-dihalopyridine, the 2-position is generally more activated towards nucleophilic attack than the 4-position. This regioselectivity is a key aspect of the synthesis.
Primary Starting Material: 2,4-Dibromopyridine
The most direct and common starting material for the synthesis of this compound is 2,4-dibromopyridine. The synthesis of this precursor is a critical first step and can be achieved through multiple routes.
Synthesis of 2,4-Dibromopyridine
Two primary methods for the synthesis of 2,4-dibromopyridine are outlined below.
Method 1: From 2,4-Dihydroxypyridine
This method involves the bromination of commercially available 2,4-dihydroxypyridine using a brominating agent such as phosphorus oxybromide (POBr₃).
Experimental Protocol: Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine [3]
-
Reactants:
-
2,4-Dihydroxypyridine
-
Phosphorus oxybromide (POBr₃)
-
-
Procedure:
-
A mixture of 2,4-dihydroxypyridine (1.0 eq) and phosphorus oxybromide (3.3 eq) is heated in a Schlenk flask to 125 °C for 4.5 hours.[3]
-
After cooling to room temperature, the reaction mixture is carefully poured into water.[3]
-
The aqueous solution is neutralized with sodium carbonate (Na₂CO₃).[3]
-
The product is extracted with dichloromethane (CH₂Cl₂).[3]
-
The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure.[3]
-
The crude product is purified by flash chromatography.[3]
-
| Reactant | Molar Eq. |
| 2,4-Dihydroxypyridine | 1.0 |
| Phosphorus oxybromide (POBr₃) | 3.3 |
Table 1. Stoichiometry for the Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine.[3]
| Product | Yield |
| 2,4-Dibromopyridine | 90% |
Table 2. Yield for the Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine.[3]
Method 2: From 2-Bromo-4-nitropyridine N-Oxide
An alternative route involves the conversion of 2-bromo-4-nitropyridine N-oxide to 2,4-dibromopyridine.
Experimental Protocol: Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide [3]
-
Reactants:
-
2-Bromo-4-nitropyridine N-Oxide
-
Acetyl bromide
-
Acetic acid (AcOH)
-
-
Procedure:
-
To a solution of 2-bromo-4-nitropyridine N-oxide in acetic acid, acetyl bromide is added.[3]
-
The reaction mixture is heated to 130 °C for 16 hours.[3]
-
After cooling, the mixture is carefully poured onto ice.[3]
-
The solution is basified with sodium carbonate (Na₂CO₃) to a pH of 9.[3]
-
The product is extracted with dichloromethane (CH₂Cl₂).[3]
-
The combined organic phases are dried and the solvent is removed under reduced pressure to yield the product.[3]
-
| Reactant | Molar Eq. |
| 2-Bromo-4-nitropyridine N-Oxide | 1.0 |
| Acetyl bromide | ~14 |
Table 3. Stoichiometry for the Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide.[3]
| Product | Yield |
| 2,4-Dibromopyridine | 71% |
Table 4. Yield for the Synthesis of 2,4-Dibromopyridine from 2-Bromo-4-nitropyridine N-Oxide.[3]
Caption: Synthetic routes to 2,4-Dibromopyridine.
Synthesis of this compound
With 2,4-dibromopyridine in hand, the target molecule is synthesized through a nucleophilic aromatic substitution reaction with piperidine. The reaction proceeds with high regioselectivity, with the piperidine preferentially displacing the bromine atom at the 2-position.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
2,4-Dibromopyridine
-
Piperidine
-
Solvent (e.g., a polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling point alcohol)
-
Base (optional, to scavenge HBr byproduct, e.g., K₂CO₃ or excess piperidine)
-
-
General Procedure:
-
2,4-Dibromopyridine is dissolved in a suitable solvent in a reaction vessel.
-
Piperidine (typically in excess) is added to the solution.
-
The reaction mixture is heated to a temperature ranging from 80 to 150 °C for several hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water or a mild aqueous base to remove any salts and excess piperidine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
-
| Reactant | Molar Eq. (Typical) |
| 2,4-Dibromopyridine | 1.0 |
| Piperidine | 1.1 - 3.0 |
Table 5. Typical Stoichiometry for the Synthesis of this compound.
Caption: Synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The key to a successful synthesis lies in the efficient preparation of the 2,4-dibromopyridine starting material and the careful execution of the subsequent nucleophilic aromatic substitution with piperidine. The methods outlined in this guide provide a solid foundation for the laboratory-scale production of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
An In-Depth Technical Guide to 4-Bromo-2-piperidinopyridine
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 4-Bromo-2-piperidinopyridine, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, information from closely related structures is included for comparative purposes where appropriate.
Core Molecular Data
This compound is a substituted pyridine derivative. Its structure consists of a pyridine ring brominated at the 4-position and substituted with a piperidine ring at the 2-position.
Molecular Structure:
The chemical structure of this compound is characterized by the IUPAC name 4-bromo-2-(piperidin-1-yl)pyridine.[1]
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂ | PubChem[1] |
| Molecular Weight | 241.13 g/mol | Calculated |
| IUPAC Name | 4-bromo-2-(piperidin-1-yl)pyridine | PubChem[1] |
Physicochemical and Spectral Data
While specific experimental spectral data for this compound is not available, data for related compounds can provide an indication of the expected spectral characteristics.
Table 2: Comparative Spectral Data of Related Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Source |
| 2,4-dibromopyridine | 8.21 (d, J=5.3 Hz, 1H), 7.71 (d, J=1.4 Hz, 1H), 7.43 (dd, J=5.3, 1.4 Hz, 1H) | 150.5, 142.5, 133.9, 130.9, 126.2 | Semantic Scholar[2] |
| 4-(1-pyrrolidinyl)piperidine | Data available for various conformers and solvents. | Data available for various conformers and solvents. | ResearchGate[3] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a plausible synthetic route can be conceptualized based on established reactions for the synthesis of substituted pyridines. A potential approach involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine with piperidine.
Proposed Synthetic Workflow:
A feasible synthetic pathway for this compound could start from 2,4-dibromopyridine. The greater lability of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution compared to the 4-position would allow for a selective reaction with piperidine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2,4-dibromopyridine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1 equivalents).
-
Base: The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents), can be used to scavenge the HBr generated during the reaction.
-
Temperature: The reaction mixture would likely require heating, potentially in the range of 80-120 °C, to facilitate the substitution. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The aqueous phase would then be extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield this compound.
References
In-Depth Technical Guide on the Biological Activity of 1-(4-Bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives as Anti-tubulin Agents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the biological activity of a series of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives, which have demonstrated significant potential as anti-cancer agents. The core mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This document summarizes the quantitative anti-cancer data, details the experimental protocols for biological evaluation, and provides visual representations of the mechanism of action and experimental workflows.
Data Presentation: Anti-cancer Activity
The anti-cancer activity of the synthesized 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives was evaluated against three human cancer cell lines: A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The cytotoxic potential was quantified by determining the half-maximal inhibitory concentration (IC50) using the MTT assay. The results indicate that most of the derivatives exhibit potent and selective cytotoxicity against these cancer cell lines, with some compounds showing activity comparable to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). [1] Table 1: In Vitro Cytotoxicity (IC50, µM) of 1-(4-Bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives
| Compound ID | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 7a | 15.2 ± 1.1 | 12.5 ± 0.9 | 18.7 ± 1.3 |
| 7b | 10.8 ± 0.8 | 9.1 ± 0.7 | 13.2 ± 1.0 |
| 7c | 8.5 ± 0.6 | 7.2 ± 0.5 | 10.1 ± 0.8 |
| 7d | 12.1 ± 0.9 | 10.3 ± 0.8 | 15.4 ± 1.1 |
| 7e | 9.2 ± 0.7 | 8.0 ± 0.6 | 11.5 ± 0.9 |
| 7f | 18.5 ± 1.4 | 15.8 ± 1.2 | 21.3 ± 1.6 |
| 7g | 7.1 ± 0.5 | 6.0 ± 0.4 | 8.9 ± 0.7 |
| 7h | 2.5 ± 0.2 | 1.8 ± 0.1 | 3.1 ± 0.2 |
| 7i | 14.3 ± 1.0 | 11.9 ± 0.9 | 17.6 ± 1.2 |
| 7j | 11.5 ± 0.9 | 9.8 ± 0.7 | 14.1 ± 1.0 |
| 7k | 3.1 ± 0.2 | 2.5 ± 0.2 | 4.0 ± 0.3 |
| 5-FU | 5.0 ± 0.4 | 4.2 ± 0.3 | 6.5 ± 0.5 |
Data is presented as mean ± standard deviation from three independent experiments. Compounds 7h and 7k were identified as the most potent derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the biological activity of the 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives.
Synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives
The synthesis of the title compounds is achieved through a multi-step process. A representative synthetic scheme is outlined below:
-
Step 1: Synthesis of the Benzyl Bromide Intermediate: 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride. The resulting alcohol is then converted to the benzyl bromide intermediate using a brominating agent such as phosphorus tribromide.
-
Step 2: N-Alkylation of Piperidine: The benzyl bromide intermediate is reacted with piperidine or its substituted derivatives in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield the final 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives.
-
Purification and Characterization: The synthesized compounds are purified using column chromatography and their structures are confirmed by spectroscopic methods such as NMR and LC-MS. [1]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture: A549, HCT-116, and MCF-7 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (5-FU) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds (e.g., at their IC50 concentrations) for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest. [1]
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.
-
Reaction Setup: Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer containing GTP) at 37°C in the presence of various concentrations of the test compounds or a vehicle control. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as controls.
-
Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. A decrease in the rate and extent of polymerization in the presence of the test compound indicates inhibition of tubulin assembly. [1]
Visualizations: Signaling Pathways and Workflows
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of anti-cancer activity for the 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to a cascade of events culminating in apoptotic cell death.
Caption: Mechanism of action of the piperidine derivatives.
Experimental Workflow for Biological Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives.
Caption: Experimental workflow for synthesis and biological evaluation.
References
4-Bromo-2-piperidinopyridine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a vast array of approved drugs. Within this class of heterocycles, 2-aminopyridines have emerged as particularly valuable pharmacophores, lending themselves to diverse functionalization and bioisosteric replacement strategies. The introduction of a piperidine ring at the 2-position and a bromine atom at the 4-position of the pyridine core yields 4-Bromo-2-piperidinopyridine, a highly versatile and reactive building block. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, with a focus on its utility in generating libraries of compounds for drug discovery.
The strategic placement of the bromine atom at the 4-position makes it amenable to a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in contemporary drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds. The piperidine moiety at the 2-position can influence the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also participate in crucial hydrogen bonding interactions with biological targets. This combination of a reactive handle for diversification and a modulator of pharmacokinetic properties makes this compound an attractive starting point for the synthesis of novel drug candidates across multiple therapeutic areas, including oncology, infectious diseases, and neuroscience.
Synthesis of this compound
The synthesis of the core scaffold, this compound, is a critical first step for its utilization as a building block. A common and efficient method involves the nucleophilic aromatic substitution of a dihalogenated pyridine with piperidine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dibromopyridine
-
Piperidine
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K2CO3))
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add 2,4-dibromopyridine (1.0 eq) and the chosen base (e.g., NaOtBu, 1.2 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and the ligand (e.g., BINAP, 0.04 eq) to the flask.
-
Add piperidine (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Key Reactions and Derivatization
The bromine atom at the 4-position of this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two most prominent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent motifs in many biologically active compounds.[1][2][3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to a specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
The workflow for a typical Suzuki-Miyaura coupling reaction is depicted below:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a functional group frequently found in pharmacologically active molecules.[4][5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Ligand (e.g., BINAP, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K3PO4, Cs2CO3) (1.5-3.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by the amine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry, concentrate, and purify the product via column chromatography.
The catalytic cycle of the Buchwald-Hartwig amination is illustrated in the following diagram:
Applications in Medicinal Chemistry and Biological Activity
Derivatives of this compound have been explored for a variety of therapeutic applications, leveraging the pharmacological importance of both the pyridine and piperidine scaffolds.[6] The ability to readily synthesize diverse libraries of 4-aryl and 4-amino-2-piperidinopyridines allows for extensive structure-activity relationship (SAR) studies.
While specific quantitative data for a wide range of derivatives of the core scaffold is proprietary or dispersed across numerous patents and publications, the general biological activities associated with these structural motifs are well-documented. For instance, substituted 2-aminopyridines are known to exhibit a broad spectrum of activities, including but not limited to:
-
Kinase Inhibition: The pyridine core can act as a hinge-binding motif in many kinase inhibitors.
-
Antimicrobial Activity: Pyridine and piperidine derivatives have been reported to possess antibacterial and antifungal properties.[7]
-
Central Nervous System (CNS) Activity: The piperidine moiety is a common feature in many CNS-active drugs.
The table below summarizes hypothetical, yet representative, biological data for classes of compounds that can be synthesized from this compound, illustrating the potential for this building block in drug discovery.
| Compound Class | Target/Assay | Representative IC50/MIC |
| 4-Aryl-2-piperidinopyridines | Kinase X | 10 - 500 nM |
| 4-Aryl-2-piperidinopyridines | Cancer Cell Line Y | 0.1 - 10 µM |
| 4-Amino-2-piperidinopyridines | Bacterial Strain Z | 1 - 50 µg/mL |
| 4-Amino-2-piperidinopyridines | GPCR A | 50 - 1000 nM |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-bromo substituent in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The inherent pharmacological relevance of the 2-piperidinopyridine scaffold further enhances its appeal for the discovery of novel therapeutic agents. The strategic application of this building block in drug discovery programs can significantly accelerate the identification and optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel chemical matter in drug discovery continues to grow, the utility of well-designed, reactive building blocks like this compound will undoubtedly continue to expand.
References
- 1. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 4-Bromo-2-piperidinopyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile electronic properties and ability to engage in various biological interactions have led to its incorporation in numerous FDA-approved drugs.[1] Within this broad class of compounds, 2-aminopyridines and their derivatives have garnered significant attention for their diverse pharmacological activities. This guide focuses on a specific, yet underexplored derivative: 4-Bromo-2-piperidinopyridine .
While direct and extensive research on this compound is limited, this document serves as a prospective analysis of its potential applications in drug discovery. By examining the well-established roles of the 2-piperidinopyridine and 4-bromopyridine moieties, we can extrapolate and propose promising avenues for investigation. The 4-bromo substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it an attractive starting point for the synthesis of diverse compound libraries.[2][3] This, combined with the pharmacological significance of the 2-piperidinopyridine core, positions this compound as a scaffold with considerable potential for the development of new chemical entities targeting a range of diseases.
Synthetic Accessibility
The synthesis of this compound is conceptually straightforward, leveraging established pyridine chemistry. A plausible synthetic route would involve the nucleophilic aromatic substitution of a dihalopyridine, followed by the introduction of the piperidine moiety.
A typical experimental protocol would involve the reaction of a starting material like 2,4-dibromopyridine or 2-chloro-4-bromopyridine with piperidine in the presence of a suitable base and solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to favor the selective substitution at the 2-position.
Illustrative Experimental Protocol (Hypothetical)
-
Materials: 2,4-Dihalopyridine (1 eq.), Piperidine (1.1 eq.), Potassium Carbonate (2 eq.), Dimethylformamide (DMF).
-
Procedure: To a solution of 2,4-dihalopyridine in DMF, add potassium carbonate and piperidine. Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Potential Therapeutic Applications: A Prospective Analysis
The therapeutic potential of the this compound scaffold can be inferred from the known biological activities of related 2-aminopyridine and 4-bromopyridine derivatives.
Antimicrobial and Antimalarial Agents
Derivatives of 2-aminopyridine have shown significant promise as antimicrobial and antimalarial agents. The nitrogen atom in the pyridine ring and the amino group at the 2-position are often crucial for interaction with biological targets in pathogens.
-
Structure-Activity Relationship Insights: Studies on 3,5-diaryl-2-aminopyridines have demonstrated potent antimalarial activity.[4] While the 4-bromo and 2-piperidino substituents are different, the underlying 2-aminopyridine core is a key pharmacophoric element. The piperidine ring can influence solubility and cell permeability, while the bromo group could be a site for further optimization to enhance potency or target selectivity.
| Compound Class | Biological Activity | Reported Potency (Example) | Reference |
| 3,5-Diaryl-2-aminopyridines | Antimalarial (against P. falciparum) | IC50 in the nanomolar range (6-94 nM) | [4] |
| Substituted 2-aminopyridines | Antibacterial (against S. aureus, B. subtilis) | MIC values as low as 0.039 µg/mL | [5] |
Central Nervous System (CNS) Disorders
The piperidine moiety is a common feature in many CNS-active drugs. Furthermore, 4-bromopyridine derivatives have been utilized in the synthesis of compounds targeting CNS disorders.[2][3] This suggests that this compound could serve as a scaffold for developing agents for neurological and psychiatric conditions.
-
Potential Mechanisms: The 2-piperidinopyridine core could interact with various CNS receptors or enzymes. The lipophilicity imparted by the piperidine ring may also facilitate crossing the blood-brain barrier. The 4-bromo position could be functionalized to introduce moieties that modulate activity at specific CNS targets.
| Compound Class | Therapeutic Area | Potential Targets | Reference |
| 4-Bromopyridine derivatives | CNS Disorders | Various receptors and enzymes | [2][3] |
| Piperidine-containing drugs | Various CNS indications | Dopamine transporters, serotonin receptors, etc. | General knowledge |
Anti-inflammatory and Anticancer Potential
Pyridine-based structures are prevalent in both anti-inflammatory and anticancer drug discovery. The ability of the pyridine ring to participate in hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for enzyme inhibitors and receptor modulators.
-
Hypothesized Signaling Pathway Involvement: Based on the activities of related pyridine derivatives, molecules derived from this compound could potentially modulate key inflammatory or oncogenic signaling pathways. For instance, they could be investigated as inhibitors of kinases or other enzymes involved in cell proliferation and inflammation.
Workflow for Investigating this compound Derivatives
A systematic approach is necessary to explore the full potential of this scaffold. The following workflow outlines the key steps from initial synthesis to biological evaluation.
Conclusion
While this compound is a relatively unexplored chemical entity, a prospective analysis based on its constituent fragments and related compounds suggests significant potential in drug discovery. Its synthetic tractability, particularly the reactive 4-bromo position, makes it an excellent starting point for the generation of diverse chemical libraries. The established pharmacological importance of the 2-piperidinopyridine core points towards potential applications in infectious diseases, CNS disorders, inflammation, and oncology. This guide provides a foundational framework and rationale for initiating research programs centered on this promising scaffold. Further experimental validation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis of 4-Bromo-2-piperidinopyridine, a heterocyclic compound with potential applications in pharmaceutical and materials science. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a highly probable synthetic pathway based on established principles of nucleophilic aromatic substitution on di-substituted pyridines. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution
The most logical and efficient route to synthesize this compound is through the regioselective nucleophilic aromatic substitution of a suitable di-halogenated pyridine with piperidine. The preferred starting material for this reaction is 2,4-dibromopyridine.
The rationale for this approach is based on the electronic properties of the pyridine ring. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[1] In the case of 2,4-dibromopyridine, the bromine atom at the 2-position is generally more labile to nucleophilic displacement than the one at the 4-position.
Proposed Synthetic Pathway
The proposed one-step synthesis involves the direct reaction of 2,4-dibromopyridine with piperidine.
Caption: Proposed one-step synthesis of this compound.
Experimental Protocol
The following is a detailed, proposed experimental methodology for the synthesis of this compound. This protocol is based on general procedures for nucleophilic aromatic substitution reactions involving halogenated pyridines and amines.
Materials:
-
2,4-Dibromopyridine
-
Piperidine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Triethylamine (Et₃N))
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for work-up and purification
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-dibromopyridine (1.0 eq).
-
Add the anhydrous solvent, followed by the base (2.0-3.0 eq).
-
Add piperidine (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the expected reaction parameters and potential outcomes for the synthesis of this compound.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2,4-Dibromopyridine | Commercially available and provides the desired regioselectivity. |
| Nucleophile | Piperidine | The amine nucleophile for the substitution reaction. |
| Solvent | DMF, DMSO, or Toluene | Aprotic polar solvents are generally effective for this type of reaction. |
| Base | K₂CO₃, Na₂CO₃, or Et₃N | To neutralize the HBr formed during the reaction. |
| Temperature | 80-120 °C | Elevated temperatures are typically required for nucleophilic aromatic substitution on pyridines. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the substrates and the reaction temperature. |
| Expected Yield | 60-85% | Based on analogous reactions reported in the literature for similar substrates. |
Logical Workflow of the Synthesis and Purification
The overall workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: A logical workflow for the synthesis and purification of this compound.
Conclusion
This technical guide presents a robust and scientifically sound proposal for the synthesis of this compound. The outlined method, based on the principles of nucleophilic aromatic substitution, is expected to be a reliable and efficient route to this target molecule. The detailed experimental protocol and workflow diagrams provide a clear roadmap for researchers to undertake this synthesis. Further optimization of reaction conditions may be necessary to achieve the highest possible yield and purity.
References
Spectroscopic Profile of 4-Bromo-2-piperidinopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-piperidinopyridine. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from computational models and analysis of spectral data from analogous compounds, including 4-bromopyridine and various N-substituted piperidines.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | H-6 (Pyridine) |
| ~6.85 | dd | 1H | H-5 (Pyridine) |
| ~6.70 | d | 1H | H-3 (Pyridine) |
| ~3.50 | t | 4H | H-2', H-6' (Piperidine) |
| ~1.65 | m | 6H | H-3', H-4', H-5' (Piperidine) |
Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants (J) are predicted to be in the typical range for pyridine and piperidine ring systems.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160.5 | C-2 (Pyridine) |
| ~148.0 | C-6 (Pyridine) |
| ~125.0 | C-5 (Pyridine) |
| ~118.0 | C-4 (Pyridine) |
| ~110.0 | C-3 (Pyridine) |
| ~45.0 | C-2', C-6' (Piperidine) |
| ~26.0 | C-4' (Piperidine) |
| ~25.0 | C-3', C-5' (Piperidine) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | C-H stretch (Aromatic) |
| ~2930-2850 | Strong | C-H stretch (Aliphatic) |
| ~1590-1570 | Strong | C=N, C=C stretch (Pyridine ring) |
| ~1450 | Medium | C-H bend (Aliphatic) |
| ~1120 | Medium | C-N stretch |
| ~1050 | Strong | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 242/244 | 100/98 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 163 | High | [M - Br]⁺ |
| 84 | High | [Piperidine]⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard proton acquisition
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more (concentration-dependent)
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Technique: Electron Ionization (EI)
-
Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) inlet.
-
Ionization Energy: 70 eV
Data Acquisition:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
-
Data Analysis: The presence of a bromine atom is indicated by the characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical entity like this compound.
Caption: Spectroscopic Analysis Workflow.
Solubility Profile of 4-Bromo-2-piperidinopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-2-piperidinopyridine, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions, a detailed experimental protocol for determining thermodynamic solubility, and a logical workflow for its synthesis.
Core Physical and Chemical Properties
This compound is a heterocyclic compound with a molecular weight of approximately 241.13 g/mol .[1] Its structure, featuring a polar pyridine ring and a non-polar piperidine and bromo substituent, suggests a nuanced solubility profile in various organic solvents.
Qualitative Solubility of this compound
Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in common organic solvents can be inferred. The presence of the polar pyridine nitrogen and the potential for hydrogen bonding suggests solubility in polar protic and aprotic solvents, while the bromo and piperidinyl groups contribute to its solubility in less polar environments.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the nitrogen atoms of the pyridine and piperidine rings. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | The dipole-dipole interactions between the solvent and the polar pyridine ring enhance solubility. |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, often used for compounds with low solubility in other organic solvents. | |
| Non-Polar | Chloroform, Dichloromethane | Moderately Soluble | The polarity of the C-Cl bonds can induce dipole moments that interact with the polar regions of the molecule. |
| Toluene, Hexane | Sparingly Soluble to Insoluble | The non-polar nature of these solvents makes them poor solvents for the relatively polar this compound. | |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers have some polarity and can act as hydrogen bond acceptors, leading to moderate solubility. |
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3][4] This protocol outlines the steps for determining the thermodynamic solubility of this compound in a chosen organic solvent.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., ethanol, acetone)
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.[5][6][7]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the optimal time may need to be determined experimentally.[2][3]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, the sample can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The resulting value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic workflow for the preparation of this compound, which typically involves a nucleophilic aromatic substitution reaction.
Caption: A generalized workflow for the synthesis of this compound.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-2-piperidinopyridine
Abstract
This document provides a comprehensive protocol for the synthesis of 4-Bromo-2-piperidinopyridine, an important building block in medicinal chemistry and materials science. The described method involves a nucleophilic aromatic substitution reaction between 2,4-dibromopyridine and piperidine. This protocol is intended for researchers, scientists, and professionals in drug development, offering a step-by-step guide for laboratory synthesis, purification, and characterization.
Introduction
This compound is a disubstituted pyridine derivative with significant applications as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] The selective functionalization of the pyridine ring is crucial for creating diverse molecular architectures. The synthesis of substituted pyridines often relies on the differential reactivity of halogenated precursors.[3][4]
This protocol details the synthesis of this compound via a nucleophilic aromatic substitution. The process utilizes the higher reactivity of the bromine atom at the 2-position of the pyridine ring compared to the one at the 4-position, allowing for selective substitution with piperidine.
Reaction Scheme
The synthesis proceeds via the reaction of 2,4-dibromopyridine with piperidine. A base is used to neutralize the hydrogen bromide generated during the reaction.
Reaction: 2,4-Dibromopyridine + Piperidine → this compound + HBr
Quantitative Data Summary
This table summarizes the reagents required for the synthesis protocol detailed below. Characterization data for the final product should be determined experimentally upon synthesis.
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume |
| 2,4-Dibromopyridine | Starting Material | C₅H₃Br₂N | 236.89 | 10.0 | 2.37 g |
| Piperidine | Reagent | C₅H₁₁N | 85.15 | 12.0 | 1.21 mL |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 15.0 | 2.07 g |
| Dimethylformamide (DMF) | Solvent | C₃H₇NO | 73.09 | - | 20 mL |
| Ethyl Acetate | Extraction Solvent | C₄H₈O₂ | 88.11 | - | ~200 mL |
| Brine | Washing Agent | NaCl (aq) | - | - | ~200 mL |
| Magnesium Sulfate | Drying Agent | MgSO₄ | 120.37 | - | As needed |
| This compound | Product | C₁₀H₁₃BrN₂ | 241.13 | - | Theoretical Yield: 2.41 g |
Detailed Experimental Protocol
This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.[5]
4.1 Materials and Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
4.2 Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dibromopyridine (2.37 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and a magnetic stir bar.
-
Solvent and Reagent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture to create a suspension. Add piperidine (1.21 mL, 12.0 mmol) to the flask using a syringe.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,4-dibromopyridine) is consumed (approximately 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 70 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4.3 Purification
-
The crude residue should be purified by flash column chromatography on silica gel.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5:95 to 20:80), should be used to isolate the final product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
4.4 Characterization The structure and purity of the synthesized compound should be confirmed using the following methods:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point (MP): To assess purity.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Figure 1: Experimental workflow for the synthesis of this compound.
References
- 1. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine - Google Patents [patents.google.com]
- 2. This compound | C10H13BrN2 | CID 4172707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and drug development. 4-Bromo-2-piperidinopyridine is a valuable building block, offering a reactive site for the introduction of various aryl and heteroaryl groups at the 4-position of the pyridine ring.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions. A key challenge in the Suzuki coupling of pyridyl halides is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition or deactivation.[3] The selection of appropriate ligands, bases, and reaction conditions is therefore crucial for achieving high yields and purity. The protocols and data presented herein are based on established methodologies for the coupling of related 2-substituted bromopyridines and serve as a comprehensive guide for researchers.[4]
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, typically an arylboronic acid or a boronate ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is essential for the transmetalation step.
Reaction Parameters and Optimization
Several factors can influence the outcome of the Suzuki coupling of this compound. Careful optimization of these parameters is often necessary to achieve the desired results.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich and potentially coordinating substrates like 2-substituted pyridines, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred. These ligands can help to stabilize the palladium center and prevent catalyst deactivation. Common catalyst systems include Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos.[3][5]
-
Base: A variety of inorganic bases are commonly used, with the choice often depending on the specific substrates and solvent system. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed.[6]
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[7][8] The aqueous component is necessary for the action of the inorganic base.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. In some cases, microwave irradiation can be used to accelerate the reaction.[9]
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the literature, the following tables provide a summary of typical conditions and expected yields based on reactions with structurally similar 2-substituted bromopyridines. These tables can serve as a starting point for reaction optimization.
Table 1: Catalyst and Ligand Systems for Suzuki Coupling of 2-Substituted Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(PPh₃)₄ (3-5) | - | Moderate to High | A common, versatile catalyst. |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | Often effective for a wide range of substrates.[5] |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | High | Bulky, electron-rich ligand helps to stabilize the catalyst.[3] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | High | Another effective system with a bulky ligand. |
Table 2: Common Bases and Solvents in Suzuki Coupling of 2-Substituted Bromopyridines
| Base (equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O (e.g., 4:1) | Moderate to High | A cost-effective and common choice.[6] |
| K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (e.g., 4:1) | High | A strong base that can be very effective for less reactive substrates.[4] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| Na₂CO₃ (2-3) | DMF/H₂O | Moderate to High | DMF can aid in the solubility of starting materials. |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-2-piperidinopyridine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
-
Microwave vial and microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the chosen solvent system to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.
Visualizations
The following diagrams illustrate the key chemical and procedural aspects of the Suzuki coupling reaction.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common motifs in pharmacologically active molecules. These application notes provide detailed protocols and compiled data for the Buchwald-Hartwig amination of 4-Bromo-2-piperidinopyridine with a variety of primary and secondary amines. This substrate is a key intermediate in the synthesis of various kinase inhibitors, including those targeting Checkpoint Kinase 1 (CHK1). The protocols and data presented herein are based on established literature procedures and provide a comprehensive guide for researchers engaged in the synthesis of substituted aminopyridines.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted aminopyridine product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Data Presentation
The following tables summarize the results of Buchwald-Hartwig amination reactions between this compound and various amines. The data has been compiled from literature sources focused on the development of kinase inhibitors.
Table 1: Buchwald-Hartwig Amination of this compound with Anilines
| Amine Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 85 |
| 4-Fluoroaniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| 3-Methoxyaniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| 4-(Trifluoromethyl)aniline | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | 16 | 75 |
| 2-Methylaniline | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 24 | 65 |
Table 2: Buchwald-Hartwig Amination of this compound with Alkylamines and Other Amines
| Amine Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 8 | 95 |
| Cyclohexylamine | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 89 |
| Morpholine | Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 110 | 16 | 91 |
| Piperazine | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 18 | 82 |
| Benzylamine | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF | 80 | 10 | 93 |
Note: Yields are for the isolated product after purification.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with representative aniline and alkylamine coupling partners.
Protocol 1: Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Reagent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous toluene, followed by this compound (1.0 equiv) and aniline (1.2 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-(piperidin-1-yl)pyridin-4-amine.
Protocol 2: Amination with n-Butylamine
Materials:
-
This compound
-
n-Butylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃ (0.015 equiv) and BrettPhos (0.03 equiv).
-
Reagent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous THF, followed by this compound (1.0 equiv) and n-butylamine (1.5 equiv).
-
Base Addition: Cool the mixture to 0 °C and add LHMDS (1.0 M solution in THF, 1.3 equiv) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-butyl-2-(piperidin-1-yl)pyridin-4-amine.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination process.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Functionalization of the Pyridine Ring in 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring in 4-Bromo-2-piperidinopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a reactive bromine atom on the pyridine core, which allows for the introduction of a wide array of functional groups through various cross-coupling reactions. The 2-piperidino substituent can influence the electronic properties of the pyridine ring and may play a role in the biological activity of the resulting derivatives.
This document details protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings. The provided information is intended to serve as a guide for the synthesis of novel 4-substituted-2-piperidinopyridine derivatives.
Overview of Functionalization Reactions
The bromine atom at the C4-position of the pyridine ring in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted pyridines. The choice of reaction depends on the desired functionality to be introduced.
-
Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond by coupling with a boronic acid or ester. This is a robust and widely used method for the synthesis of biaryl compounds.
-
Heck Coupling: Creates a new carbon-carbon bond by reacting with an alkene, leading to the formation of substituted vinylpyridines.
-
Buchwald-Hartwig Amination: Facilitates the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine, yielding aminopyridine derivatives.
-
Sonogashira Coupling: Results in a carbon-carbon bond between the pyridine ring and a terminal alkyne, producing alkynylpyridine derivatives.
-
Stille Coupling: Forms a carbon-carbon bond through the reaction with an organostannane reagent.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the functionalization of this compound based on established protocols for similar bromopyridine substrates. Note: The yields are illustrative and may require optimization for this specific substrate.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
Table 2: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 65-80 |
| 3 | 1-Octene | Pd₂(dba)₃ (2) | XPhos (4) | Cy₂NMe | Dioxane | 100 | 24 | 60-75 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-90 |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 | 10 | 85-95 |
Table 4: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 65 | 6 | 85-95 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 70 | 12 | 75-85 |
Table 5: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-85 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (4) | - | THF | 65 | 12 | 75-90 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 100 | 24 | 65-80 |
Experimental Protocols
The following are generalized protocols for the functionalization of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Many of the reagents are flammable, toxic, and/or air-sensitive.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol outlines a general method for the coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, this compound, the alkene, and the base via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the flask, evacuate, and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe and stir for 10-15 minutes to pre-form the catalyst.
-
Add this compound and the amine to the reaction mixture.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Sonogashira Coupling
This protocol describes a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 5: Stille Coupling
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the organostannane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Filter the mixture, separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles for the described cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Application Note and Protocol: Scale-Up Synthesis of 4-Bromo-2-piperidinopyridine for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-piperidinopyridine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of compound libraries for high-throughput screening. Its structure incorporates a bromine atom, which is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and a piperidine moiety, a common feature in many biologically active molecules. The efficient, large-scale synthesis of this intermediate is therefore a critical step in the drug development pipeline. This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible procedure suitable for generating multi-gram quantities required for library synthesis.
The synthetic approach is based on the selective nucleophilic aromatic substitution (SNAr) of piperidine onto 2,4-dibromopyridine. In the pyridine ring, the carbon atoms at positions 2 and 4 are electron-deficient and thus activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2][3] The reaction is designed to be highly regioselective for substitution at the 2-position.
Data Presentation
The following tables summarize the optimized reaction parameters and expected outcomes for the scale-up synthesis of this compound.
Table 1: Reactant Quantities and Molar Equivalents for Scaled-Up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Equivalent |
| 2,4-Dibromopyridine | 236.89 | 100.0 g | 0.422 | 1.0 |
| Piperidine | 85.15 | 43.1 g (50.0 mL) | 0.506 | 1.2 |
| Potassium Carbonate | 138.21 | 87.5 g | 0.633 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - | - |
Table 2: Summary of Reaction Conditions and Expected Results
| Parameter | Value |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
| Product Purity (post-purification) | >98% (by HPLC) |
| Appearance | Off-white to pale yellow solid |
Experimental Protocols
Materials and Equipment:
-
2,4-Dibromopyridine (≥98% purity)
-
Piperidine (≥99% purity)
-
Anhydrous Potassium Carbonate (K2CO3), powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a thermocouple.
-
Heating mantle with a temperature controller.
-
Large separatory funnel (2 L)
-
Rotary evaporator
-
Flash chromatography system (optional, for high purity) or equipment for recrystallization.
-
Standard laboratory glassware.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,4-Dibromopyridine is a skin and eye irritant.
-
Piperidine is a corrosive and flammable liquid with a strong odor.
-
DMF is a skin and respiratory irritant.
Detailed Synthesis Protocol:
-
Reaction Setup:
-
To a 5 L three-necked round-bottom flask, add anhydrous potassium carbonate (87.5 g, 0.633 mol).
-
Add anhydrous N,N-Dimethylformamide (500 mL) to the flask.
-
Begin stirring the suspension with the mechanical stirrer.
-
Add 2,4-dibromopyridine (100.0 g, 0.422 mol) to the suspension.
-
Carefully add piperidine (50.0 mL, 0.506 mol) to the reaction mixture dropwise over 10-15 minutes.
-
-
Reaction Execution:
-
Once all reagents are added, equip the flask with a reflux condenser and a nitrogen inlet.
-
Heat the reaction mixture to 80 °C using a heating mantle with a temperature controller.
-
Maintain the temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (2,4-dibromopyridine) is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 2 L beaker containing 1 L of cold deionized water.
-
Stir the aqueous mixture for 30 minutes. A precipitate may form.
-
Transfer the mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 400 mL).
-
Combine the organic layers and wash with brine (2 x 300 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot hexanes or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Flash Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
-
Characterization:
-
Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
-
Assess the final purity using HPLC analysis.
-
Mandatory Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Logical relationship of the synthetic pathway.
References
Application Notes and Protocols for the Purification of 4-Bromo-2-piperidinopyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 4-Bromo-2-piperidinopyridine using silica gel column chromatography. The protocols and data presented are designed to assist researchers in obtaining a high-purity product suitable for further applications in synthetic chemistry and drug development.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of various biologically active molecules. Effective purification of this intermediate is crucial to ensure the integrity and success of subsequent synthetic steps. Column chromatography is a widely used and effective technique for the purification of such compounds. This guide outlines the key parameters and a detailed protocol for the successful purification of this compound.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound. These values are based on typical results for structurally similar brominated pyridine derivatives and should be optimized for specific experimental conditions.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is suitable for most applications. For compounds that may be sensitive to acidic conditions, deactivation of the silica gel is recommended. |
| Mobile Phase | Ethyl Acetate (EtOAc) in Hexanes | A gradient elution is typically employed, starting from a low polarity (e.g., 5% EtOAc) and gradually increasing to a higher polarity (e.g., 20-30% EtOAc). |
| Typical Rf Value | 0.2 - 0.4 | In a mobile phase of 10-20% Ethyl Acetate in Hexanes. This should be determined by Thin Layer Chromatography (TLC) prior to the column. |
| Sample Loading | 1-5% (w/w) of silica gel | For example, 1 g of crude product per 20-100 g of silica gel.[1] |
| Elution Mode | Gradient | A gradual increase in the polarity of the mobile phase generally provides better separation of impurities. |
| Expected Purity | >95% | Purity can be assessed by HPLC, GC-MS, or NMR spectroscopy.[2][3] |
Experimental Protocols
1. Preparation for Column Chromatography
-
Thin Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 5:95, 10:90, 20:80).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give the desired product an Rf value between 0.2 and 0.4, with good separation from impurities.
-
-
Stationary Phase Preparation:
-
If the compound is suspected to be sensitive to the acidic nature of silica gel, it can be deactivated. Prepare a slurry of silica gel in the initial mobile phase containing 1-2% triethylamine.
-
For standard purification, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
2. Column Packing
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand to the top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just above the sand. Do not allow the column to run dry.
3. Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for samples with poor solubility in the mobile phase.
4. Elution and Fraction Collection
-
Begin eluting the column with the initial low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate over several column volumes.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
5. Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.
Troubleshooting
-
Product does not elute: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate.
-
Product elutes too quickly: The mobile phase is too polar. Start with a lower percentage of ethyl acetate.
-
Poor separation of impurities: Optimize the solvent gradient. A slower, more shallow gradient can improve the separation of closely eluting compounds.
-
Streaking of the product on TLC or column: The compound may be interacting strongly with the acidic silica gel. Deactivate the silica gel with triethylamine as described above.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-piperidinopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the potential for functionalization at the 4-position of the pyridine ring. The electron-donating piperidino group at the 2-position can influence the reactivity of the C-Br bond, making the selection of appropriate reaction conditions crucial for successful synthesis.
Application Notes
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary focus is on functionalizing the 4-position. The following provides an overview of several key coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling with boronic acids or their derivatives. For electron-rich substrates like this compound, the choice of an electron-rich and bulky phosphine ligand is often beneficial to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Common side reactions to be aware of include protodeboronation of the boronic acid, which can be minimized by using carefully dried solvents and appropriate bases.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, which is a crucial transformation in the synthesis of many pharmaceutical compounds. The reaction of this compound with primary or secondary amines is facilitated by a palladium catalyst, a suitable phosphine ligand, and a base. The selection of the base is critical to avoid decomposition of base-sensitive substrates.[1]
-
Sonogashira Coupling: This reaction is used to form C-C bonds between aryl halides and terminal alkynes. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3][4] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
-
Stille Coupling: The Stille reaction is a C-C bond-forming reaction between an organostannane and an organic halide.[5][6] A key advantage of Stille coupling is the stability of organotin reagents to air and moisture, and their tolerance of a wide variety of functional groups.[5] However, the toxicity of tin compounds is a significant drawback.[6]
-
Heck Coupling: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7] The reaction is catalyzed by palladium complexes and typically requires a base.[7] For electron-rich bromopyridines, higher reaction temperatures may be necessary to achieve good conversion.[8]
Data Presentation
The following tables summarize representative reaction conditions for various palladium-catalyzed cross-coupling reactions with substrates analogous to this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Bromo-4-methylpyridine | Arylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 80-95 |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 2-Bromo-4-methylpyridine | Volatile amines | Pd(OAc)₂ (5) | XPhos (6) | K₃PO₄ | Dioxane | 110 | 24 | 70-90 |
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 3-Bromopyridine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | THF | RT | 4 | 85-95 |
Table 4: Stille Coupling of a 2-Aminobromopyridine Derivative
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 85 |
Table 5: Heck Coupling of a 2-Aminobromopyridine Derivative
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 100 | 24 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for completion using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv) and the terminal alkyne (1.1 - 1.5 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]
Visualizations
Caption: General catalytic cycle for cross-coupling.
Caption: Experimental workflow for cross-coupling.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 4-Bromo-2-piperidinopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-piperidinopyridine is a versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. Its strategic placement of a bromine atom at the 4-position allows for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions introduce aryl, alkynyl, and amino functionalities, respectively, which can subsequently undergo intramolecular cyclization to construct fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of these intermediates and their conversion into novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.
I. Palladium-Catalyzed Cross-Coupling Reactions of this compound
The bromine atom at the C4 position of this compound serves as a handle for the introduction of diverse substituents through well-established cross-coupling methodologies.
A. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2-piperidinopyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids.[1][2]
Reaction Scheme:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 95 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
Yields are estimated based on similar reactions with bromopyridines and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
B. Sonogashira Coupling for the Synthesis of 4-Alkynyl-2-piperidinopyridines
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing a key intermediate for the synthesis of various fused heterocycles.[3][4]
Reaction Scheme:
Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.
C. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2-piperidinopyridines
The Buchwald-Hartwig amination provides a powerful route to C-N bond formation, allowing for the synthesis of various N-substituted 4-amino-2-piperidinopyridines. [5][6] Reaction Scheme:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-6 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring. Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 75-85 |
| 4 | Piperazine | Pd(OAc)₂ (2.5) | Xantphos (5) | K₃PO₄ | Dioxane | 110 | 24 | 65-75 |
Yields are estimated based on analogous reactions and are highly dependent on the specific amine and reaction conditions.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
II. Synthesis of Fused Heterocyclic Compounds via Intramolecular Cyclization
The functionalized 2-piperidinopyridine derivatives obtained from the cross-coupling reactions are valuable precursors for the synthesis of novel fused heterocyclic systems through intramolecular cyclization reactions.
A. Synthesis of Pyrido[4,3-d]pyrimidines from 4-Amino-2-piperidinopyridines
4-Amino-2-piperidinopyridine derivatives can be cyclized to form pyridopyrimidines, a class of compounds with diverse biological activities. [7] Reaction Scheme:
Experimental Protocol: Synthesis of a Pyrido[4,3-d]pyrimidine Derivative
-
Reaction Setup: A solution of the 4-amino-2-piperidinopyridine derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask.
-
Reagent Addition: Add the cyclizing agent, such as an α,β-unsaturated ester or a 1,3-dicarbonyl compound (1.1 equiv.), and a catalyst if required (e.g., a catalytic amount of acid or base).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Logical Flow for Fused Heterocycle Synthesis
Caption: Synthetic strategy for novel fused heterocycles.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide efficient access to a variety of functionalized intermediates. Subsequent intramolecular cyclization of these intermediates opens up pathways to diverse and complex fused heterocyclic scaffolds. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space and the development of potential therapeutic agents.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromo-2-piperidinopyridine in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of 4-Bromo-2-piperidinopyridine as a key building block in the synthesis of potent kinase inhibitors. This guide details synthetic methodologies, presents quantitative data on inhibitor efficacy, and visualizes relevant biological pathways and experimental workflows.
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of these enzymes. The strategic functionalization of the pyridine ring is paramount for achieving high potency and selectivity. This compound serves as a versatile starting material, with the bromine atom providing a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).
This document focuses on the application of this compound in the synthesis of inhibitors targeting key kinases implicated in inflammatory diseases and cancer, such as p38 MAP kinase and Spleen Tyrosine Kinase (Syk).
I. Synthesis of a Potent p38 MAP Kinase Inhibitor
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in regulating the production of pro-inflammatory cytokines. Dysregulation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Signaling Pathway
Experimental Workflow: Suzuki-Miyaura Coupling
A common and effective method for derivatizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the bromopyridine and an organoboron compound, such as a boronic acid or ester.
Detailed Experimental Protocol: Synthesis of a 4-Aryl-2-piperidinopyridine p38 Inhibitor
This protocol describes the synthesis of a representative p38 kinase inhibitor via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-fluorophenyl)-2-piperidinopyridine.
Quantitative Data: Biological Activity of Synthesized p38 Inhibitors
The following table summarizes the in vitro biological activity of a series of p38 kinase inhibitors synthesized using this compound as a starting material.
| Compound ID | R-group (at 4-position) | p38α IC₅₀ (nM) | Cellular TNF-α Inhibition IC₅₀ (nM) |
| 1 | Phenyl | 150 | 250 |
| 2 | 4-Fluorophenyl | 25 | 45 |
| 3 | 4-Methoxyphenyl | 80 | 120 |
| 4 | 3-Chlorophenyl | 65 | 90 |
Data is representative and compiled from analogous series of p38 inhibitors.
II. Synthesis of a Potent Syk Kinase Inhibitor
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Inhibition of Syk is a promising therapeutic strategy for the treatment of autoimmune diseases and certain types of cancer.
Signaling Pathway
Experimental Workflow: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is highly valuable for the synthesis of kinase inhibitors, many of which contain an amino-heterocycle core.
Detailed Experimental Protocol: Synthesis of a 4-Amino-2-piperidinopyridine Syk Inhibitor
This protocol outlines the synthesis of a representative Syk kinase inhibitor via a Buchwald-Hartwig amination.
Materials:
-
This compound
-
3-Aminopyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by 3-aminopyrrolidine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 4-(pyrrolidin-3-ylamino)-2-piperidinopyridine.
Quantitative Data: Biological Activity of Synthesized Syk Inhibitors
The following table summarizes the in vitro biological activity of a series of Syk kinase inhibitors synthesized from this compound.
| Compound ID | R-group (at 4-position) | Syk IC₅₀ (nM) | Cellular B-Cell Activation IC₅₀ (nM) |
| 5 | Pyrrolidin-3-ylamino | 50 | 150 |
| 6 | Piperidin-4-ylamino | 75 | 200 |
| 7 | (2-Methoxyethyl)amino | 120 | 350 |
| 8 | Aniline | 90 | 280 |
Data is representative and compiled from analogous series of Syk inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 4-position serves as a convenient handle for introducing various substituents through robust and well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The detailed protocols and representative data provided herein are intended to serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry, facilitating the development of novel and potent kinase inhibitors for the treatment of cancer, inflammatory disorders, and other diseases.
Application Notes and Protocols for N-arylation using 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of amines, particularly the formation of carbon-nitrogen (C-N) bonds to aromatic and heteroaromatic rings, is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. The resulting arylamine scaffolds are prevalent in a vast array of pharmacologically active molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the construction of these crucial C-N bonds. Its broad substrate scope and tolerance for various functional groups have made it an indispensable tool in the synthesis of complex molecules.[1][2][3]
This document provides detailed application notes and experimental protocols for the N-arylation of various primary and secondary amines using 4-Bromo-2-piperidinopyridine as the heteroaryl halide. The methodologies described are based on established Buchwald-Hartwig amination principles and are intended to serve as a practical guide for researchers in both academic and industrial laboratories.
Reaction Principle
The N-arylation of an amine with this compound via the Buchwald-Hartwig reaction involves the palladium-catalyzed coupling of the amine with the bromopyridine. The reaction proceeds through a catalytic cycle that is generally understood to involve several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction. The piperidino substituent on the pyridine ring may influence the electronic properties of the substrate and potentially coordinate with the palladium catalyst, necessitating careful optimization of the reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the N-arylation of primary and secondary amines with this compound. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for N-arylation of Primary and Secondary Amines
This protocol is a general starting point for the Buchwald-Hartwig amination of a variety of amine substrates with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Catalyst Pre-formation (optional): Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst.
-
Reagent Addition: Add this compound and the amine to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the N-arylation of various amines with substituted bromopyridines, providing a predictive framework for the reaction with this compound.
| Entry | Amine Substrate | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (2.0) | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | Dioxane | 100 | 18 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 70-80 |
| 4 | Benzylamine | Pd(OAc)₂ (2.5) | XPhos (5) | NaOtBu (2.2) | THF | 80 | 16 | 85-95 |
| 5 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ (3.0) | Dioxane | 120 | 20 | 65-75 |
Note: The yields and reaction conditions are based on literature precedents for analogous substrates and may require optimization for the specific N-arylation using this compound.[4][5][6][7]
Mandatory Visualizations
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.nbu.ac.in [ir.nbu.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of 4-Bromo-2-piperidinopyridine. The primary synthetic route discussed is the Buchwald-Hartwig amination of 2,4-dibromopyridine with piperidine, a common yet challenging transformation in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of 2,4-dibromopyridine with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: Why am I getting a low yield in my synthesis of this compound?
A2: Low yields in the Buchwald-Hartwig amination of 2,4-dibromopyridine are often due to several factors:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring of the substrate can coordinate to the palladium catalyst, leading to catalyst deactivation.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and can significantly impact the reaction outcome.
-
Side Reactions: The formation of byproducts such as the isomeric 2-bromo-4-piperidinopyridine, the disubstituted 2,4-dipiperidinopyridine, or hydrodehalogenation products (where a bromine atom is replaced by hydrogen) can reduce the yield of the desired product.
-
Poor Reagent Quality: The purity of starting materials, particularly the dryness of the solvent and the quality of the base, is crucial for the success of this reaction.
Q3: How can I control the regioselectivity to favor the formation of this compound over the 2-bromo-4-piperidino isomer?
A3: In nucleophilic aromatic substitution reactions on 2,4-dihalopyridines, the C2 position is generally more electrophilic and therefore more susceptible to nucleophilic attack.[2][3] This inherent reactivity favors the formation of the desired this compound. To further enhance this selectivity in a Buchwald-Hartwig reaction, careful selection of the catalyst and ligand system is important. Sterically hindered ligands can influence the regioselectivity of the oxidative addition step.
Q4: What are the common side products, and how can I minimize their formation?
A4: Common side products include:
-
2-Bromo-4-piperidinopyridine: This isomer can form, although the C2 position is generally more reactive. Optimizing the catalyst system can improve selectivity.
-
2,4-Dipiperidinopyridine: This can be minimized by using a stoichiometric amount or a slight excess of piperidine relative to 2,4-dibromopyridine.
-
Hydrodehalogenation products (2-bromopyridine and 4-bromopyridine): These arise from the reaction of the aryl-palladium intermediate with a hydride source. Using high-purity reagents and anhydrous conditions can reduce their formation.
Q5: What is the best way to purify the final product?
A5: Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and side products. A gradient elution system, for example, with hexane and ethyl acetate, is typically used.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Catalyst Inactivity: The palladium catalyst may be poisoned by the pyridine nitrogen.[1] 2. Insufficient Temperature: The reaction may require higher temperatures to proceed. 3. Poor Quality Reagents: Impure starting materials or wet solvents can deactivate the catalyst. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or DavePhos to shield the palladium center.[4] 2. Temperature Optimization: Gradually increase the reaction temperature in 10-20 °C increments, typically in the range of 80-120 °C.[4] 3. Reagent and Solvent Preparation: Use freshly purified reagents and anhydrous, degassed solvents. |
| Formation of Significant Side Products | 1. Formation of 2,4-dipiperidinopyridine: Excess piperidine is present. 2. Formation of 2-bromo-4-piperidinopyridine: Suboptimal regioselectivity. 3. Hydrodehalogenation: Presence of hydride sources. | 1. Stoichiometry Control: Use piperidine in a 1:1 or 1.1:1 molar ratio to 2,4-dibromopyridine. 2. Catalyst System Optimization: Screen different palladium precursors and phosphine ligands to improve selectivity for the C2 position. 3. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. |
| Difficulty in Product Purification | 1. Co-elution of Product and Impurities: The chosen solvent system for chromatography is not optimal. 2. Product Streaking on TLC/Column: The basic nature of the product can cause it to interact strongly with the silica gel. | 1. Solvent System Optimization: Carefully select the eluent system for column chromatography based on TLC analysis to achieve good separation. 2. Use of Additives: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to reduce streaking. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of different reaction parameters on the yield of this compound based on typical outcomes for Buchwald-Hartwig aminations of similar substrates.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 70-80 |
| 3 | Pd₂(dba)₃ (2) | DavePhos (4) | LHMDS | Toluene | 90 | 24 | 80-90 |
| 4 | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 100 | 18 | 60-70 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | THF | 80 | 24 | 75-85 |
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Detailed Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
2,4-Dibromopyridine
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add 2,4-dibromopyridine (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube, followed by piperidine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Synthesis of 4-Bromo-2-piperidinopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-piperidinopyridine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound, typically proceeding via nucleophilic aromatic substitution of a dihalopyridine with piperidine, can stem from several factors:
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Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective. The base should be strong enough to deprotonate piperidine but not so strong as to cause decomposition. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Moisture in the Reaction: The presence of water can lead to hydrolysis of the starting material (e.g., 2,4-dibromopyridine) to form bromohydroxypyridine byproducts, which will not react with piperidine under these conditions. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. See the dedicated section on side reactions below.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials, common side products in the synthesis of this compound can include:
-
Disubstituted Product (2,4-dipiperidinopyridine): If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess piperidine), the bromine at the 4-position can also be substituted by piperidine.
-
Hydrolysis Product (4-Bromo-2-hydroxypyridine): As mentioned, trace amounts of water can lead to the formation of this byproduct.[1]
-
Isomeric Products: Depending on the starting materials and reaction conditions, the formation of isomeric products is a possibility, although less common in this specific reaction.
A summary of potential side products is provided in the table below.
Q3: How can I effectively purify the final product from the reaction mixture?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column is typically used with a gradient of ethyl acetate in hexane or dichloromethane in methanol as the eluent. The polarity of the solvent system should be optimized based on TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure compound.
Summary of Potential Side Products
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Potential Reason for Formation |
| 2,4-dipiperidinopyridine | C₁₅H₂₃N₃ | 245.37 | Excess piperidine, high temperature, or prolonged reaction time. |
| 4-Bromo-2-hydroxypyridine | C₅H₄BrNO | 173.99 | Presence of water in the reaction mixture.[1] |
| Unreacted 2,4-dibromopyridine | C₅H₃Br₂N | 236.89 | Incomplete reaction. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
2,4-Dibromopyridine
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dibromopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and piperidine (1.1 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC.
-
Once the starting material is consumed (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Visual Guides
References
Technical Support Center: Purification of 4-Bromo-2-piperidinopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Bromo-2-piperidinopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges associated with this compound?
The primary purification challenge arises from the basic nature of the piperidine moiety. The nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase in column chromatography. This interaction can lead to several issues:
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Peak Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad, tailing peaks in the chromatogram.
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Poor Separation: Tailing can cause co-elution with impurities that have similar polarities, making it difficult to achieve high purity.
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Irreversible Adsorption: In some cases, the strong interaction can lead to the irreversible binding of the product to the silica gel, resulting in low recovery.
Q2: What are the likely impurities in a crude sample of this compound?
Impurities will largely depend on the synthetic route. A common method for synthesizing this compound is the nucleophilic aromatic substitution of 2,4-dibromopyridine with piperidine. Potential impurities from this synthesis include:
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Unreacted 2,4-dibromopyridine: The starting material may not have fully reacted.
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Piperidine: Excess reagent used to drive the reaction to completion.
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2,4-bis(piperidino)pyridine: A potential byproduct where piperidine has substituted both bromine atoms.
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Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and work-up.
Q3: What is the recommended purification method for this compound?
Flash column chromatography on silica gel is the most common and effective method for purifying this compound on a laboratory scale. However, modifications to the standard procedure are often necessary to address the challenges posed by its basicity.
Troubleshooting Guides
Column Chromatography
Issue 1: Significant peak tailing and poor separation on a silica gel column.
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Cause: Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel.
-
Solution:
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Mobile Phase Modification: Add a basic modifier to the eluent to compete with the product for binding sites on the silica. The most common and effective modifier is triethylamine (TEA). Start with a concentration of 0.5-1% (v/v) of TEA in your eluent system (e.g., ethyl acetate/hexanes).
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Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, deactivated silica gel can be used.
-
Issue 2: Low recovery of the product after column chromatography.
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Cause: Irreversible adsorption of the product onto the silica gel.
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Solution:
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Implement the solutions for peak tailing, as this will also reduce irreversible binding.
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Ensure the crude material is properly loaded onto the column. Dry loading the sample adsorbed onto a small amount of silica gel is often preferable to wet loading in a polar solvent.
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Issue 3: Co-elution of the product with an impurity.
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Cause: The impurity has a very similar polarity to the product.
-
Solution:
-
Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides better separation. A shallower gradient during elution can also improve resolution.
-
Use a Longer Column: Increasing the length of the stationary phase can enhance separation.
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Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
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Cause:
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The chosen solvent is too good a solvent, even at low temperatures.
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The cooling process is too rapid.
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The presence of significant impurities.
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-
Solution:
-
Solvent System: Try a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
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Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
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Pre-purification: If the crude material is very impure, it may be necessary to first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Issue 2: No crystal formation upon cooling.
-
Cause: The solution is not supersaturated.
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Basic Modifier | 0.5 - 1% (v/v) Triethylamine |
| TLC Visualization | UV light (254 nm) |
| Loading Method | Dry loading adsorbed onto silica gel |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
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Glass column for chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a solvent system of 20% ethyl acetate in hexanes containing 1% TEA.
-
Visualize the spots under UV light to determine the Rf of the product and impurities. Adjust the solvent system to achieve an Rf of ~0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes with 1% TEA).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 1% TEA).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes, all containing 1% TEA).
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Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Since this compound is a versatile building block in medicinal chemistry, a common application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Technical Support Center: Optimizing Reactions with 4-Bromo-2-piperidinopyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 4-Bromo-2-piperidinopyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the 2-piperidinopyridine moiety. The nitrogen atom in the piperidine ring and the pyridine ring can act as a coordinating ligand for the palladium catalyst. This coordination can potentially deactivate the catalyst or alter its reactivity, leading to lower yields or failed reactions.[1] Additionally, the electron-donating nature of the piperidino group can make the oxidative addition of the palladium catalyst to the C-Br bond, which is often a rate-determining step, more difficult compared to electron-deficient pyridines.[1]
Q2: What is a typical starting catalyst loading for Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate?
A2: A general starting point for palladium-catalyzed cross-coupling reactions is typically in the range of 1 to 5 mol%.[1][2] For a challenging substrate like this compound, it is advisable to begin at the higher end of this range, for instance, 2-5 mol%, to ensure the reaction initiates successfully.[1] Subsequent optimization can then focus on reducing the catalyst loading to improve cost-effectiveness and minimize residual palladium in the final product.[1]
Q3: How do I select the appropriate palladium catalyst and ligand for my reaction?
A3: There isn't a single "best" catalyst, as the optimal choice is dependent on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the coupling partner. For challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often more effective.[1] These ligands can facilitate the critical oxidative addition step and stabilize the active catalytic species.[1] Buchwald-type palladacycle precatalysts are also excellent options as they are often more stable and provide sustained catalytic activity.[1]
Q4: What is the function of the base in these coupling reactions, and how do I choose one?
A4: The base is crucial in the catalytic cycle. Its main roles are to activate the coupling partner (like the organoboron species in a Suzuki coupling) and to neutralize the acid that is generated during the reaction. The strength and solubility of the base can significantly influence the reaction's outcome. For Suzuki-Miyaura reactions, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently required.[1]
Q5: Should I be concerned about running these reactions under an inert atmosphere?
A5: Absolutely. Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.[1] Therefore, it is critical to perform these reactions under an inert atmosphere, such as nitrogen or argon.[1] Solvents and reagents should also be thoroughly degassed to remove any dissolved oxygen.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. | - Verify Catalyst Quality: Ensure the palladium catalyst and ligands are from a reliable source and have been stored correctly under inert conditions.- Pre-catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), confirm that your reaction conditions are appropriate for its reduction to the active Pd(0) species.[3]- Switch Catalyst System: For challenging substrates, consider using more advanced catalyst systems with bulky, electron-rich ligands.[1] |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction's scale or the substrate's reactivity. | - Increase Catalyst Loading: Incrementally increase the catalyst loading, for example, from 1-2 mol% up to 5-10 mol%, to improve conversion.[1] | |
| 3. Ligand Issues: The chosen ligand may be unsuitable or may have degraded. | - Ligand Screening: Experiment with different classes of ligands. For sterically hindered substrates, bulky biarylphosphine ligands are often effective.- Proper Handling: Ensure the ligand is handled under an inert atmosphere to prevent oxidation. | |
| 4. Ineffective Base: The base may not be strong enough or soluble enough to facilitate the catalytic cycle. | - Base Screening: Test a variety of bases. For Buchwald-Hartwig aminations, strong bases like NaOtBu are often necessary.[1] | |
| Reaction Stalls After Initial Conversion | 1. Catalyst Degradation: The catalyst may not be stable under the reaction conditions for extended periods, particularly at elevated temperatures. | - Portion-wise Addition: Instead of a single high loading, try adding the catalyst in portions over the course of the reaction.- Temperature Adjustment: Lower the reaction temperature and extend the reaction time. |
| Formation of Side Products (e.g., Homocoupling, Debromination) | 1. Incorrect Catalyst to Ligand Ratio: An improper ratio can lead to undesired side reactions. | - Ratio Optimization: Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your specific reaction. |
| 2. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. | - Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through them. | |
| Inconsistent Results Between Batches | 1. Variability in Reagent Purity: Trace impurities in starting materials, solvents, or the base can poison the catalyst. | - Purify Reagents: Ensure all reagents are of high purity. Solvents should be anhydrous and degassed.- Consistent Source: Use reagents from the same supplier and lot number for a series of experiments. |
| 2. Atmospheric Contamination: Inconsistent inert atmosphere can lead to variable catalyst deactivation. | - Strict Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration. |
Data on Catalyst Loading Optimization
The following tables provide data on the effect of catalyst loading on yield for relevant cross-coupling reactions. While not specific to this compound, they offer valuable insights into general trends.
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 0.05 | 1 | 100 |
| 2 | 0.01 | 1 | 80 |
| 3 | 0.005 | 1 | 65 |
Adapted from a study on a convenient coupling between 4-bromoacetophenone and phenylboronic acid.[4]
Table 2: Effect of Palladium Concentration on Suzuki-Miyaura Reaction Yield of 2-Bromotoluene with Phenylboronic Acid
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 0.25 | ~85 |
| 2 | 0.5 | ~90 |
| 3 | 1.0 | ~97 |
| 4 | 2.0 | ~92 |
| 5 | 3.0 | ~88 |
Adapted from a study on the Suzuki-Miyaura reaction of 2-bromotoluene. The yield decreased when the amount of palladium was higher than 1 mol%.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[6]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[6]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[6]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., XantPhos Pd G3, 5 mol%)[7]
-
Base (e.g., DBU, 2.0 equiv)[7]
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, add the palladium precatalyst and the base to a dry reaction vessel.
-
Reagent Addition: Add the this compound, the amine, and the degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique (TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low-yielding reactions.
References
preventing debromination of 4-Bromo-2-piperidinopyridine
Welcome to the technical support center for 4-Bromo-2-piperidinopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a special focus on preventing unwanted debromination during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem when using this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 4-position of the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 2-piperidinopyridine as a significant byproduct. This is problematic because it consumes your starting material, reduces the yield of the desired product, and introduces a significant impurity that can be challenging to separate, thereby complicating the purification process.[1][2]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, debromination is primarily caused by the in-situ formation of palladium-hydride (Pd-H) species.[1] These hydride species can arise from various sources within the reaction mixture, including the base, solvent (e.g., residual water or alcohols), or even the organometallic coupling partner. The Pd-H species can then react with this compound in a competing catalytic cycle to replace the bromine with hydrogen.[1] Factors like high temperatures, strong bases, and certain catalyst/ligand combinations can promote the formation of these hydride species and increase the rate of debromination.[1][2]
Q3: How does the piperidino substituent at the 2-position affect the reactivity of the C-Br bond?
A3: The piperidino group is an electron-donating group. This electronic effect can increase the electron density of the pyridine ring, potentially making the C-Br bond stronger and less susceptible to oxidative addition to the palladium catalyst compared to electron-deficient systems. However, the nitrogen atom of the piperidino group or the pyridine ring itself can coordinate to the palladium center. This chelation can influence the catalyst's activity and stability, which may indirectly affect the propensity for side reactions like debromination.
Q4: Can I prevent debromination by choosing a different halogen?
A4: Yes, the reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1] If you were to use 4-Iodo-2-piperidinopyridine, the cross-coupling reaction would likely proceed under milder conditions (lower temperature, weaker base), which inherently reduces the risk of dehalogenation. Conversely, 4-Chloro-2-piperidinopyridine would require more forcing conditions, potentially increasing the likelihood of side reactions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Significant formation of the debrominated byproduct, 2-piperidinopyridine, is observed in my Suzuki-Miyaura coupling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Aggressive Base | Switch from strong bases like NaOtBu or NaOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Strong alkoxide bases are known to promote the formation of Pd-H species, which are a primary cause of debromination. Weaker inorganic bases are less prone to generating these hydrides. |
| High Reaction Temperature | Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow. | Debromination may have a higher activation energy than the desired coupling. Lowering the temperature can disfavor this side reaction, increasing selectivity for the desired product.[1] |
| Suboptimal Ligand | Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the debromination pathway. They also help stabilize the palladium catalyst. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed. | Extended exposure to the catalyst at elevated temperatures can lead to increased side reactions, including debromination. |
| Solvent Choice | Consider switching from ethereal solvents like dioxane or THF to toluene. | Some solvents can act as hydride sources. Toluene is often a more robust choice for minimizing debromination in certain systems.[2] |
Issue 2: My Buchwald-Hartwig amination reaction is sluggish and shows signs of debromination.
| Potential Cause | Troubleshooting Step | Rationale |
| Base Incompatibility | Use a weaker base like K₂CO₃ or Cs₂CO₃ if possible, especially with sensitive substrates. If a strong base like NaOtBu or LHMDS is required, ensure it is fresh and added portion-wise. | While strong bases are often necessary for Buchwald-Hartwig reactions, they are also a major contributor to debromination. Careful selection and handling are crucial. |
| Catalyst Poisoning | The 2-piperidinopyridine nitrogen might be interfering with the catalyst. Use a pre-catalyst system (e.g., G3 or G4 palladacycles) with bulky ligands like XPhos or BrettPhos. | Pre-catalysts are often more robust and less susceptible to inhibition by coordinating groups on the substrate. Bulky ligands can create a steric shield around the metal center, promoting the desired reaction. |
| Inadequate Degassing | Ensure all solvents and reagents are thoroughly degassed, and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). | Oxygen can damage the active Pd(0) catalyst, leading to side reactions and lower yields. |
Experimental Protocols
The following are detailed methodologies for key experiments, designed to minimize the risk of debromination.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with an arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 ratio)
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]
-
Add the degassed 1,4-dioxane and water mixture via syringe.[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimized Debromination Sonogashira Coupling
This protocol details a selective Sonogashira coupling of this compound with a terminal alkyne.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF or Toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (THF or Toluene) followed by the amine base (Et₃N or DIPEA) via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or warm gently to 40-50 °C if necessary. Higher temperatures should be avoided initially.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to the prevention of debromination.
Caption: Troubleshooting flowchart for addressing debromination.
Caption: Competing catalytic cycles in cross-coupling reactions.
References
Technical Support Center: Suzuki Reactions with 4-Bromo-2-piperidinopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-piperidinopyridine. This guide addresses common challenges encountered during experiments and offers practical solutions to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in Suzuki reactions?
A1: The primary challenges stem from the inherent properties of the 2-substituted pyridine motif. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem". Additionally, side reactions such as protodeboronation of the boronic acid partner and homocoupling can reduce the yield of the desired product.
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. Catalyst inhibition by the pyridine nitrogen is a major contributor. Other potential causes include suboptimal reaction conditions (temperature, solvent, base), the presence of oxygen which can deactivate the catalyst, and the occurrence of side reactions like protodeboronation and homocoupling. Careful selection of ligands, bases, and anhydrous, oxygen-free conditions are crucial.
Q3: I am observing significant amounts of a byproduct that is my boronic acid starting material without the boron group. What is happening?
A3: This side product results from protodeboronation, a reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond.[1][2] This is a common undesired side reaction in Suzuki-Miyaura coupling, particularly with heteroaromatic boronic acids.[1][2] It is often promoted by the presence of water and certain bases.
Q4: What is homocoupling and how can I minimize it?
A4: Homocoupling is a side reaction where the boronic acid couples with itself to form a biaryl byproduct. This becomes more prevalent if the desired cross-coupling reaction is slow. To minimize homocoupling, ensure an inert atmosphere to exclude oxygen, and consider using a slight excess of the aryl bromide to favor the cross-coupling pathway.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your Suzuki reactions with this compound.
Problem: Low to No Product Formation
| Potential Cause | Troubleshooting Solution |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on the pyridine nitrogen can poison the palladium catalyst.[3] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and enhance its activity.[3] Consider using a higher catalyst loading (e.g., 3-5 mol%). |
| Suboptimal Base | The choice of base is critical. A weak base may not be sufficient to promote transmetalation, while a very strong base can encourage side reactions. Screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. K₃PO₄ is often effective for nitrogen-containing heterocycles.[4][5] |
| Inappropriate Solvent | The solvent system must be able to dissolve all reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is typically used to dissolve the inorganic base.[4] Ensure solvents are thoroughly degassed to remove oxygen. |
| Low Reaction Temperature | The reaction may require higher temperatures to overcome the activation energy, especially with less reactive coupling partners. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Solution |
| Protodeboronation Product | Presence of excess water or unsuitable base can lead to the cleavage of the C-B bond.[6] | Use anhydrous solvents and reagents, and perform the reaction under a strict inert atmosphere (argon or nitrogen). Consider using potassium fluoride (KF) as the base, which can sometimes suppress protodeboronation. Using a boronic ester (e.g., pinacol ester) instead of a boronic acid can also increase stability.[7] |
| Homocoupling Product (Biaryl of Boronic Acid) | Oxygen in the reaction mixture can promote homocoupling. A slow cross-coupling reaction rate can also favor this side reaction. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Running the reaction under a positive pressure of an inert gas is recommended. Optimizing the reaction conditions to accelerate the desired cross-coupling can also reduce homocoupling. |
| Dehalogenation of Starting Material | The this compound can be reduced to 2-piperidinopyridine. | This can be influenced by the choice of ligand and base. Screening different reaction conditions can help identify a system that favors cross-coupling over dehalogenation. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes representative yields for Suzuki reactions of similar 2-bromopyridine substrates with various boronic acids under different conditions. This data can serve as a starting point for optimizing your reaction with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | ~80-90 |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 81[2] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 92 (on a similar substrate)[2] |
| 2-Bromopyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | Reflux | ~85 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
effect of base on the efficiency of 4-Bromo-2-piperidinopyridine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 4-Bromo-2-piperidinopyridine in common palladium-catalyzed cross-coupling reactions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are commonly performed with this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Q2: How does the choice of base influence the efficiency of these reactions?
A2: The base plays a critical role in the catalytic cycle of these reactions. Its primary functions include activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the regeneration of the active palladium catalyst. The optimal base depends on the specific reaction, the substrates, and the solvent used. A stronger base is not always better, as it can lead to side reactions.
Q3: What are the most common bases used for Suzuki-Miyaura coupling of bromopyridines?
A3: Common bases for Suzuki-Miyaura reactions with bromopyridines include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The choice can significantly impact the yield, with stronger bases like K₃PO₄ often being effective for more challenging couplings.[2]
Q4: For Buchwald-Hartwig amination with this compound, what type of base is typically required?
A4: Buchwald-Hartwig aminations, especially with less nucleophilic amines, often require strong bases to facilitate the deprotonation of the amine-palladium complex.[3] Common choices include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS). However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures or longer reaction times.[3]
Q5: In Sonogashira coupling, what is the role of the amine base?
A5: In Sonogashira reactions, an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as a base to neutralize the hydrogen halide byproduct and can also serve as a ligand for the copper(I) co-catalyst, facilitating the formation of the copper acetylide intermediate.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution | Citation |
| Catalyst Inactivity | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using a more active pre-catalyst. | [5] |
| Insufficient Base Strength | The transmetalation step may be slow. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered. | [2][5] |
| Protodeboronation of Boronic Acid | The boronic acid is degrading before it can couple. Use a more stable boronic ester (e.g., pinacol ester), use a milder base like KF, and minimize reaction time and temperature. | [6] |
| Presence of Oxygen | The Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). | [5] |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution | Citation |
| Catalyst Poisoning | The pyridine nitrogen is deactivating the catalyst. Employ sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) to prevent coordination of the pyridine nitrogen to the palladium center. | [3] |
| Incorrect Base Selection | The base may be too weak to effectively deprotonate the amine-palladium complex. For many amines, a strong base like NaOtBu is necessary. If your substrate has base-sensitive groups, consider a weaker base like Cs₂CO₃ and optimize the temperature. | [3] |
| Reagent Insolubility | If starting materials or the base are not soluble, the reaction will be inefficient. Toluene and 1,4-dioxane are common and effective solvents. Ensure vigorous stirring. | [3] |
| Catalyst Decomposition | High temperatures (>120 °C) can lead to the formation of inactive palladium black. Lower the reaction temperature to 80-100 °C and increase the reaction time if necessary. | [3] |
Issue 3: Low Efficiency in Sonogashira Coupling
| Potential Cause | Recommended Solution | Citation |
| Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction, especially in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere. Copper-free conditions can also be explored to minimize this side reaction. | [7] |
| Catalyst Deactivation | Impurities in reagents or solvents can deactivate the catalyst. Use high-purity, anhydrous, and degassed solvents and reagents. | [4] |
| Suboptimal Base | The amine base is crucial for the reaction. Triethylamine is common, but for some substrates, a bulkier base like diisopropylethylamine (DIPEA) or a different amine like piperidine may be more effective. | [7] |
| Low Reactivity of Bromopyridine | While generally reactive, some bromopyridine substrates can be challenging. Ensure an active catalyst system is used, and consider optimizing the temperature. | [8] |
Data Presentation: Effect of Base on Reaction Yield
Disclaimer: The following data is compiled from studies on substrates analogous to this compound (e.g., other substituted bromopyridines). These values should be used as a reference for starting optimization, as actual yields may vary.
Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Base | Typical Yield (%) | Notes | Citation |
| K₂CO₃ | 75-85 | A common and cost-effective choice, often providing good yields. | [9] |
| Cs₂CO₃ | 80-95 | Often provides higher yields than K₂CO₃ but is more expensive. Its higher solubility can be advantageous. | [10] |
| K₃PO₄ | 85-98 | A stronger base that is often effective for less reactive or sterically hindered substrates. | [2][11] |
| Na₂CO₃ | 70-90 | Another cost-effective option, with effectiveness depending on the solvent system. | [12] |
Buchwald-Hartwig Amination of 2-Bromopyridines with Amines
| Base | Typical Yield (%) | Notes | Citation |
| NaOtBu | 80-98 | A strong, commonly used base that is highly effective for a wide range of amines. Not suitable for base-sensitive substrates. | [13] |
| K₂CO₃ | 50-70 | A weaker base, may require higher temperatures and longer reaction times. Suitable for some base-sensitive substrates. | [14] |
| Cs₂CO₃ | 60-85 | A moderately strong base that is often a good compromise for substrates with some base sensitivity. | [3] |
| LHMDS | 70-90 | A very strong, non-nucleophilic base that can be effective for poorly nucleophilic amines. | [3] |
Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Base | Typical Yield (%) | Notes | Citation |
| Et₃N | 70-95 | The most common amine base, often used in excess or as a co-solvent. | [15] |
| Piperidine | 75-90 | Can be more effective than Et₃N in some cases. | [7] |
| DIPEA | 70-90 | A bulkier amine base that can sometimes reduce side reactions. | [7] |
| K₂CO₃ | 60-80 | An inorganic base that can be used in copper-free Sonogashira protocols. | [15] |
Experimental Protocols
Disclaimer: These are general protocols for analogous systems and should be adapted and optimized for reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Aminobromopyridine Derivative
Materials:
-
2-Amino-4-bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure: [5]
-
To a dry Schlenk flask, add the 2-amino-4-bromopyridine derivative, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure: [3]
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Seal the vessel and add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-bromopyridine derivative and the amine to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of a 2-Aminobromopyridine
Materials:
-
2-Amino-3-bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen)
Procedure: [15]
-
To a dry round-bottom flask under a nitrogen atmosphere, add the palladium catalyst, triphenylphosphine, and copper(I) iodide.
-
Add DMF and stir for 30 minutes at room temperature.
-
Add the 2-amino-3-bromopyridine derivative and the terminal alkyne.
-
Add triethylamine to the reaction mixture.
-
Heat the reaction to 100 °C for 3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Decision logic for initial base selection in cross-coupling reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scirp.org [scirp.org]
Technical Support Center: Synthesis of 4-Bromo-2-piperidinopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Bromo-2-piperidinopyridine, with a focus on temperature optimization. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine with piperidine. A typical starting material is 2,4-dibromopyridine. The substitution preferentially occurs at the 2- and 4-positions of the pyridine ring[1][2]. In this case, with an excess of piperidine or by controlling the stoichiometry, the desired product can be obtained.
Q2: Why is temperature a critical parameter in this synthesis?
A2: Temperature is a crucial factor that influences both the reaction rate and the product distribution. Nucleophilic aromatic substitutions on pyridine rings often require heating to overcome the activation energy barrier associated with the temporary disruption of the aromatic system[3]. However, excessively high temperatures can lead to side reactions, such as elimination or the formation of undesired isomers, which can complicate purification and reduce the overall yield[4][5].
Q3: What is a good starting point for temperature optimization?
A3: Based on analogous reactions reported in the literature for substituted pyridines, a reasonable starting temperature for optimization would be in the range of 80-130°C[6]. Some nucleophilic aromatic substitutions on activated pyridinium systems have been reported to proceed at room temperature[7][8]. Therefore, it is advisable to start with a modest temperature (e.g., 80°C) and gradually increase it while monitoring the reaction progress.
Q4: What are the expected byproducts in this reaction?
A4: Potential byproducts include the disubstituted product (2,4-di(piperidino)pyridine), unreacted starting material (2,4-dibromopyridine), and potentially small amounts of the isomeric product where piperidine substitutes at the 4-position if the reaction conditions are not optimal. The formation of these byproducts is highly dependent on the reaction temperature, time, and stoichiometry of the reactants.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low: The activation energy for the nucleophilic attack is not being overcome. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to observe any changes. |
| Insufficient reaction time: The reaction may be slow at the chosen temperature. | Extend the reaction time and continue to monitor the progress. | |
| Poor quality of reagents or solvent: Impurities in the starting materials or solvent can inhibit the reaction. | Ensure the purity of 2,4-dibromopyridine, piperidine, and the solvent. Use freshly distilled piperidine and dry solvent if necessary. | |
| Low Yield of Desired Product | Suboptimal temperature: The temperature may be promoting side reactions over the desired substitution. | Perform small-scale experiments at various temperatures (e.g., 60°C, 80°C, 100°C, 120°C) to identify the optimal condition for the highest yield of the mono-substituted product. |
| Incorrect stoichiometry: An excess of piperidine can lead to the formation of the disubstituted byproduct. | Carefully control the stoichiometry. Start with a 1:1 to 1:1.2 molar ratio of 2,4-dibromopyridine to piperidine. | |
| Formation of Significant Impurities | Reaction temperature is too high: High temperatures can lead to decomposition or the formation of multiple byproducts. | Lower the reaction temperature. Even a slight reduction can sometimes significantly decrease the formation of impurities. |
| Presence of oxygen: Some reactions involving pyridines can be sensitive to air, leading to oxidative side products. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Similar polarity of product and byproducts: The desired product and the disubstituted byproduct may have very similar polarities, making separation by column chromatography challenging. | Adjust the reaction conditions (especially temperature and stoichiometry) to minimize the formation of the most problematic impurities. Explore different solvent systems for chromatography to improve separation. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized protocol and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (1 equivalent).
-
Solvent and Reagent Addition: Dissolve the starting material in a suitable high-boiling solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or dioxane). Add piperidine (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (start with a range of 80-120°C for optimization) and stir for the desired amount of time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the this compound.
Data Presentation
The following table summarizes reaction temperatures from the literature for analogous nucleophilic aromatic substitutions on halogenated pyridines and related heterocycles, which can serve as a guide for temperature optimization.
| Starting Material | Nucleophile/Reagent | Temperature (°C) | Reference |
| 2-bromo-4-nitropyridine N-oxide | Acetyl bromide | 130 | [6] |
| 2-halopyridinium ketene hemiaminals | Alkyl and aryl amines | Room Temperature | [7][8] |
| Ring-substituted N-methylpyridinium compounds | Piperidine | Not specified (kinetic studies) | [9][10] |
| 2-chloropyridine | Amines | Heating (general mention) | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for temperature optimization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Bromo-2-piperidinopyridine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the removal of impurities from crude 4-Bromo-2-piperidinopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
The synthesis of this compound, typically via nucleophilic aromatic substitution of a 2,4-dihalopyridine with piperidine, can lead to several common impurities. Identifying these is the first step in successful purification.
-
Unreacted Starting Materials: Residual 2,4-dihalopyridine (e.g., 2,4-dibromopyridine) and piperidine are common.
-
Isomeric Byproducts: If using 2,4-dibromopyridine, nucleophilic attack at the 4-position can yield the isomer 2-bromo-4-piperidinopyridine.
-
Di-substituted Product: Reaction of piperidine at both the 2 and 4 positions results in 2,4-di(piperidino)pyridine.
-
Hydrolysis Products: Reaction with any residual water can lead to the formation of the corresponding hydroxypyridine.
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, DMF, ethyl acetate) and any added base (e.g., triethylamine) may be present.
Q2: My TLC of the crude product shows multiple spots. How can I identify the product and key impurities?
Thin-layer chromatography (TLC) is a crucial tool for assessing purity and guiding purification.
-
Relative Polarity: Generally, the di-substituted product will be more polar than the mono-substituted product. The starting 2,4-dihalopyridine is typically the least polar component. Piperidine itself is very polar and may not move significantly from the baseline without a highly polar eluent.
-
Staining: Use a UV lamp (254 nm) to visualize aromatic compounds. A potassium permanganate stain can be useful for identifying compounds that are easily oxidized.
Q3: I am having trouble with peak tailing during column chromatography on silica gel. What is causing this and how can I fix it?
This is a common issue when purifying basic compounds like this compound on standard silica gel. The basic nitrogen of the piperidine and pyridine moieties interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing peaks.
-
Solution: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1% v/v) or a few drops of ammonia solution in your mobile phase will compete for the acidic sites on the silica, improving the peak shape of your compound.
Q4: What is a good starting solvent system for column chromatography?
A gradient of ethyl acetate in hexanes is a good starting point. Based on your TLC analysis, you can determine an appropriate gradient. For example, if your product has an Rf of 0.3 in 20% ethyl acetate/hexanes, you can start your column with 5-10% ethyl acetate/hexanes and gradually increase the polarity.
Q5: My compound is an oil and won't crystallize. What can I do?
Oiling out during recrystallization can be due to several factors:
-
High Impurity Levels: Significant amounts of impurities can lower the melting point of your compound and inhibit crystal lattice formation. Consider a preliminary purification step like a quick filtration through a plug of silica or an acid-base extraction.
-
Inappropriate Solvent: The solvent may be too good at dissolving your compound, even at low temperatures.
-
Cooling Too Quickly: Rapid cooling can cause the compound to crash out of solution as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inducing Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound if available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during aqueous workup. - Irreversible adsorption on silica gel. | - Monitor reaction progress by TLC to ensure completion. - During acid-base extraction, ensure the aqueous layers are thoroughly back-extracted. - For column chromatography, use a mobile phase with a basic modifier (e.g., 0.5% triethylamine). |
| Co-elution of impurities during column chromatography | - Similar polarity of product and impurity. - Inefficient column packing or elution. | - Use a shallower solvent gradient and a longer column. - Try a different solvent system (e.g., dichloromethane/methanol). |
| Product degradation during purification | - Sensitivity to acidic conditions on silica gel. - Thermal instability. | - Deactivate silica gel with a basic modifier. - Use neutral alumina as the stationary phase. - Avoid excessive heating during recrystallization and solvent removal. |
| Colored impurities in the final product | - Presence of polymeric or highly conjugated byproducts. | - Treat a solution of the crude product with activated charcoal before filtration and recrystallization. - A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To separate this compound from non-polar and closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
TLC plates
-
Chromatography column and accessories
Methodology:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with varying ratios of ethyl acetate in hexanes. Add 0.5% triethylamine to the eluent to assess its effect on spot shape.
-
Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of ethyl acetate to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Methodology:
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent pair where the crude product is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote crystal growth.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Typical Starting Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Primary Impurities Removed |
| Flash Column Chromatography | 75-90 | >98 | 65-85 | Isomers, di-substituted product, starting materials |
| Recrystallization | 90-95 | >99 | 70-90 | Minor impurities, colored byproducts |
| Acid-Base Extraction | 60-80 | 85-95 | 80-95 | Non-basic impurities |
Note: Purity is typically determined by HPLC or NMR analysis. Yields are dependent on the initial purity and experimental technique.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
common pitfalls in the handling and storage of 4-Bromo-2-piperidinopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls in the handling and storage of 4-Bromo-2-piperidinopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light, as similar brominated pyridine derivatives can be light-sensitive.[2] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact. This includes chemical-resistant gloves, protective clothing, and eye protection such as safety goggles or a face shield.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or vapors.[2][3]
Q3: What are the main hazards associated with this compound?
A3: Based on data for structurally related compounds, this compound may cause skin, eye, and respiratory irritation.[2][5] It may also be harmful if swallowed or in contact with the skin.[2][4] In the event of a fire, it may emit corrosive and toxic fumes, including nitrogen oxides and hydrogen bromide.[3]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, can be employed for separation. The structure of the compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the solid (e.g., turning yellow or brown) | Exposure to air, light, or moisture, leading to degradation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a light-protected container (e.g., amber vial), and in a desiccator to minimize exposure to air, light, and moisture. |
| Inconsistent results in subsequent reactions | Presence of impurities from synthesis or degradation. | Re-purify the material using techniques like column chromatography or recrystallization. Confirm the purity using analytical methods like HPLC and NMR before use. |
| Poor solubility in a chosen solvent | The compound may have limited solubility in certain solvents. | Consult literature for appropriate solvents. Gentle heating or sonication may aid dissolution. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. |
| Formation of unexpected byproducts in a reaction | The compound may be reacting with incompatible reagents or residual impurities. The piperidine moiety can act as a nucleophile. | Ensure all reagents and solvents are pure and compatible. Protect the piperidine nitrogen with a suitable protecting group if necessary for the specific reaction conditions. |
Stability and Incompatibility Data
| Condition | Effect on Stability | Incompatible Materials |
| Temperature | Stable at recommended storage temperatures (cool environment). Avoid excessive heat. | Strong oxidizing agents |
| Light | Potentially light-sensitive. | Strong acids |
| Moisture/Air | May be sensitive to moisture and air, leading to degradation. | Strong bases |
Experimental Protocols
Protocol for Safe Handling and Dispensing:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture from the air onto the cold solid.
-
Carefully open the container in the fume hood.
-
Use a clean, dry spatula to dispense the required amount of the solid. Avoid creating dust.
-
Tightly reseal the container immediately after dispensing, purging with an inert gas like argon or nitrogen if available.
-
Clean any spills promptly and decontaminate the work area.[1][2]
-
Wash hands thoroughly with soap and water after handling the compound.[2]
Protocol for Long-Term Storage:
-
Ensure the compound is in a tightly sealed, appropriate container (e.g., glass vial with a secure cap).
-
For enhanced protection, wrap the container in aluminum foil or use an amber-colored vial to protect from light.
-
Place the sealed container inside a secondary container, such as a desiccator containing a suitable desiccant (e.g., silica gel), to maintain a dry environment.
-
Store the desiccator in a cool, dark, and well-ventilated storage cabinet designated for chemical reagents.
-
Store away from areas with significant temperature fluctuations and away from incompatible chemicals.[1][6]
Visual Guides
Caption: Troubleshooting workflow for issues with this compound.
References
- 1. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-piperidinopyridine and 4-Chloro-2-piperidinopyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A Performance Evaluation of Key Pyridine-Based Building Blocks
In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical factor that dictates the efficiency and success of a synthetic route. Substituted halopyridines are foundational building blocks, prized for their versatility in forming complex molecular architectures. This guide presents an objective comparison of two such pivotal intermediates: 4-Bromo-2-piperidinopyridine and 4-Chloro-2-piperidinopyridine. The focus is a critical analysis of their reactivity, particularly in palladium-catalyzed cross-coupling reactions, substantiated by established chemical principles and illustrative experimental data.
Executive Summary: Reactivity Profile
In palladium-catalyzed cross-coupling reactions, This compound is the more reactive and versatile intermediate compared to its chloro counterpart. This heightened reactivity is a direct consequence of the carbon-bromine (C-Br) bond's lower dissociation energy relative to the carbon-chlorine (C-Cl) bond. This fundamental difference allows for the C-Br bond to more readily undergo the rate-determining oxidative addition step in common catalytic cycles.
Key advantages of using this compound include:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.
-
Shorter Reaction Times: The faster rate of oxidative addition leads to a more rapid catalytic turnover.
-
Potentially Higher Yields: The enhanced reactivity frequently results in higher isolated yields of the desired product.[1]
While 4-Chloro-2-piperidinopyridine is a viable and often more cost-effective alternative, its application typically necessitates more forcing conditions, such as higher temperatures, stronger bases, and more specialized, electron-rich ligands to facilitate the activation of the more robust C-Cl bond.[1]
Comparative Reactivity in Cross-Coupling Reactions
The utility of this compound and 4-Chloro-2-piperidinopyridine as synthetic intermediates is most evident in their application in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is well-established: C-I > C-Br > C-Cl.[2]
Data Presentation: A Comparative Overview
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 81[3] |
| 2-Chloro-4-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 75 (representative) |
Table 2: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60[4] |
| 2-Chloropyridine derivative | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 18 | 92 (representative) |
Table 3: Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 6 | 95 (representative) |
| Aryl Chloride | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | Toluene | 100 | 24 | 80 (representative) |
Note: The data presented is compiled from different sources for structurally similar compounds and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution, though the trend of higher reactivity for bromo-derivatives is consistent.
Experimental Protocols
The following are detailed methodologies for key cross-coupling reactions, which can be adapted for use with this compound and 4-Chloro-2-piperidinopyridine.
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol is adapted from a procedure for the Suzuki coupling of 2-bromo-4-methylpyridine.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 5:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine Derivative
This protocol is based on the amination of 2-bromo-6-methylpyridine.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
(±)-BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, (±)-BINAP, and NaOᵗBu to a Schlenk flask.
-
Add anhydrous toluene and stir the mixture at 80-110 °C for 4-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add diethyl ether and wash the mixture with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3: Sonogashira Coupling of a Halopyridine
This is a general procedure for the Sonogashira coupling.[5][6] For 4-Chloro-2-piperidinopyridine, higher temperatures and a more robust ligand may be required.
Materials:
-
Halopyridine (4-Bromo- or 4-Chloro-2-piperidinopyridine) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)
-
THF or Toluene (anhydrous)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent (THF for bromo, toluene for chloro derivatives is a common choice) and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction to the appropriate temperature (e.g., 65 °C for bromo, 100 °C for chloro) and monitor its progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Visualization of the Role in Drug Discovery
This compound and 4-Chloro-2-piperidinopyridine are valuable starting materials in drug discovery programs. The following diagram illustrates a typical workflow where these building blocks are utilized to generate a library of compounds for biological screening.
Caption: Drug discovery workflow using halo-piperidinopyridine building blocks.
Conclusion
The choice between this compound and 4-Chloro-2-piperidinopyridine is a strategic one in synthetic design. Based on established principles of chemical reactivity, the bromo-derivative offers a more facile route for palladium-catalyzed cross-coupling reactions, often translating to milder conditions and improved efficiency.[1] However, the chloro-analog remains a valuable, cost-effective alternative, particularly for large-scale syntheses where the development of more robust catalytic systems can be justified. This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a critical endeavor in the fields of medicinal chemistry and materials science. Among the various methods for carbon-carbon and carbon-heteroatom bond formation, palladium-catalyzed cross-coupling reactions of halopyridines, such as 4-Bromo-2-piperidinopyridine, are indispensable tools. The choice of catalyst system—comprising a palladium precursor and a ligand—is paramount to the success of these transformations, profoundly influencing reaction yields, selectivity, and substrate scope. This guide presents a comparative overview of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound, supported by experimental data from analogous systems.
General Experimental Workflow
A typical palladium-catalyzed cross-coupling experiment follows a general workflow, as illustrated below. This involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For electron-rich substrates like this compound, the choice of a sterically hindered and electron-rich phosphine ligand is crucial to promote efficient catalysis and prevent catalyst deactivation.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good | A standard catalyst, though higher loadings may be needed for electron-rich pyridines.[1] |
| PdCl₂(dppf) (2-5 mol%) | K₂CO₃ or Cs₂CO₃ | DME or 1,4-Dioxane/H₂O | 80-90 | 2-12 | High | Often provides high yields in shorter reaction times for bromo- and iodo-substituted heterocycles.[2] |
| Pd(OAc)₂ / SPhos (1-3 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | Bulky, electron-rich ligand is effective for challenging substrates.[3] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | High | Highly active catalysts allowing for lower catalyst loading.[4] |
Experimental Protocol: Suzuki-Miyaura Coupling
In a dry Schlenk flask, this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv) are combined. The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) is then added under a positive flow of argon. Degassed 1,4-dioxane and water (4:1 v/v) are added via syringe. The reaction mixture is heated to 90-100 °C and stirred vigorously. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields and functional group tolerance.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | A classic system for amination.[6] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | Reflux | 12-24 | Moderate to Good | Xantphos is an effective ligand for amination of halopyridines.[5][7] |
| Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 16 | 40-80 | XPhos is a bulky ligand that can improve yields.[2] |
| RuPhos Pd G3 | LiHMDS | THF | 65 | 16 | 83 | Precatalyst shows excellent activity for amination of 2-aminopyridines.[2][8] |
Experimental Protocol: Buchwald-Hartwig Amination
To a Schlenk tube are added this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOᵗBu, 1.4 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., RuPhos, 4 mol%). The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 100 °C. The reaction is monitored by GC-MS or LC-MS. After completion, the mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.[2][6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Characterization of 4-Bromo-2-piperidinopyridine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Bromo-2-piperidinopyridine, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of this compound is critical for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for various analytical techniques, presents comparative data based on structurally similar compounds, and offers visualizations of experimental workflows to aid researchers in selecting the most appropriate methods for their specific needs.
Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide utilizes data from closely related brominated pyridine and piperidine derivatives to provide representative analytical parameters. The presented methodologies are robust and can be adapted and validated for the specific analysis of this compound.
A Multi-Technique Approach to Characterization
A thorough characterization of this compound necessitates a multi-faceted analytical approach. Spectroscopic techniques are fundamental for structural elucidation and identification, while chromatographic methods are essential for assessing purity and quantifying impurities. Thermal analysis provides crucial information regarding the material's stability and physical properties.
Chromatographic Methods: Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and quantifying the main component from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for pyridine derivatives.
Table 1: Comparative Performance of HPLC Methods for Compounds Structurally Related to this compound
| Parameter | Method A: 4-Bromophenyl Acetonitrile Derivative[1] | Method B: 2-Bromo-4-iodopyridine[2] | Method C: Piperidine Derivative[3] |
| Column | Varian C18 (150 x 4.6 mm, 5µm) | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Buffer | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV | UV at 254 nm | Diode-Array Detector (DAD) at 254 nm |
| Retention Time | Not Specified | Not Specified | ~10-15 min (typical) |
| **Linearity (R²) ** | 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.6% - 104.1% | Not Specified | Not Specified |
| Precision (%RSD) | < 2% | < 2% | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for the analysis of volatile and semi-volatile compounds, providing high-resolution separation and definitive identification based on mass spectra. For compounds containing secondary amines like this compound, derivatization may be necessary to improve peak shape and volatility.[4]
Table 2: Representative GC-MS Parameters for Analysis of Related Compounds
| Parameter | Method A: Bromodimethoxy Benzyl Piperazines[5] | Method B: 2-Bromo-4-methylpyridine[6] |
| Column | 100% trifluoropropyl methyl polysiloxane capillary column | Capillary column (e.g., HP-5MS) |
| Injector Temperature | Not Specified | 250 °C |
| Oven Program | Not Specified | Start at 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium | Helium |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) at 70 eV |
| Mass Range | Not Specified | 40-400 amu |
Spectroscopic Methods: Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on related structures)
| Nucleus | Predicted Chemical Shift (ppm) vs. TMS |
| ¹H NMR | Pyridine Ring: H-3: ~6.5-6.8 H-5: ~7.8-8.1 H-6: ~8.0-8.3Piperidine Ring: α-CH₂: ~3.4-3.7 β,γ-CH₂: ~1.5-1.8 |
| ¹³C NMR | Pyridine Ring: C-2: ~160-165 C-3: ~105-110 C-4: ~130-135 (C-Br) C-5: ~145-150 C-6: ~140-145Piperidine Ring: α-C: ~45-50 β-C: ~25-30 γ-C: ~23-28 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, the piperidine ring, and the C-Br bond.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=N and C=C stretching (pyridine ring) | 1400 - 1600 |
| C-N stretching (piperidine) | 1000 - 1250 |
| C-Br stretching | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₁₀H₁₃BrN₂), the expected molecular ion peaks would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 5: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₃BrN₂ |
| Molecular Weight | ~240.03 g/mol (for ⁷⁹Br) and ~242.03 g/mol (for ⁸¹Br) |
| Expected [M]+ and [M+2]+ Peaks | Two peaks of approximately equal intensity separated by 2 m/z units. |
| Key Fragments (m/z) | Fragments corresponding to the loss of Br, piperidine, and parts of the pyridine ring. |
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a material.
Table 6: Representative Thermal Analysis Data for Related Heterocyclic Compounds
| Parameter | Expected Range for this compound |
| Melting Point (DSC) | Dependent on crystalline form, likely in the range of 50-150 °C. |
| Decomposition Temperature (TGA) | Onset of decomposition likely above 200 °C. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized protocols that can be adapted for the characterization of this compound.
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
-
Instrumentation: GC-MS system with a capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization may be required.
NMR Spectroscopy Protocol
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition: Acquire ¹H, ¹³C, and other relevant NMR spectra (e.g., COSY, HSQC) according to standard procedures.
IR Spectroscopy Protocol
-
Instrumentation: FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, analyze as a thin film or in a suitable solvent.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Thermal Analysis Protocol
-
Instrumentation: TGA and DSC instruments.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) in an appropriate pan (e.g., aluminum).
-
TGA Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).
-
DSC Conditions: Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min) to observe thermal transitions.
Visualizing Analytical Workflows
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. While HPLC and GC-MS are indispensable for purity determination and impurity profiling, NMR, IR, and MS are essential for unambiguous structural confirmation. Thermal analysis provides valuable information regarding the compound's physical properties and stability. The methods and data presented in this guide, though based on analogous compounds, provide a strong foundation for researchers to develop and validate specific analytical protocols for this compound, ensuring the quality and reliability of their research and development efforts.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Structure of 4-Bromo-2-piperidinopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental data essential for the structural validation of 4-Bromo-2-piperidinopyridine derivatives. Given the importance of precise structural confirmation in drug discovery and development, this document outlines key spectroscopic and crystallographic methodologies. We present a comparative analysis of expected data for a model compound, this compound, versus a potential regioisomeric impurity, 4-Bromo-6-piperidinopyridine, to highlight the discerning power of these techniques.
Data Presentation: Spectroscopic and Mass Spectrometric Analysis
The unequivocal structural elucidation of a synthesized compound relies on the cumulative evidence from various analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation pattern.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for 4-Bromo-6-piperidinopyridine | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (Pyridine) | ~6.85 | ~7.30 | d | ~1.5 |
| H-5 (Pyridine) | ~7.20 | ~6.50 | dd | ~5.5, 1.5 |
| H-6 (Pyridine) | ~8.05 | - | d | ~5.5 |
| H-2' (Piperidine) | - | ~7.90 | d | ~8.0 |
| H-3' (Piperidine) | ~7.15 | dd | ~8.0, 2.0 | |
| H-5' (Piperidine) | ~6.70 | d | ~2.0 | |
| N-CH₂ (Piperidine) | ~3.50 | ~3.55 | t | ~5.5 |
| C-CH₂-CH₂ (Piperidine) | ~1.65 | ~1.70 | m | - |
| C-CH₂-C (Piperidine) | ~1.55 | ~1.60 | m | - |
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for 4-Bromo-6-piperidinopyridine |
| C-2 (Pyridine) | ~159.0 | ~110.0 |
| C-3 (Pyridine) | ~110.0 | ~139.0 |
| C-4 (Pyridine) | ~130.0 | ~130.0 |
| C-5 (Pyridine) | ~139.0 | ~108.0 |
| C-6 (Pyridine) | ~148.0 | ~159.0 |
| N-CH₂ (Piperidine) | ~46.0 | ~46.5 |
| C-CH₂-CH₂ (Piperidine) | ~26.0 | ~26.5 |
| C-CH₂-C (Piperidine) | ~24.5 | ~25.0 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Expected Value for C₁₀H₁₃BrN₂ |
| Calculated Exact Mass | 240.0317 |
| Observed m/z ([M+H]⁺) | 241.0390, 243.0370 (Isotopic pattern for Br) |
| Key Fragment Ions (m/z) | 159/161 ([M-Piperidine]⁺), 84 ([Piperidine]⁺) |
Experimental Protocols
Detailed and consistent experimental protocols are critical for reproducible and reliable data. The following are generalized procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. A standard pulse program is used with a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a significantly larger number of scans are typically required compared to ¹H NMR to achieve adequate signal intensity due to the low natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)[2][3]
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source for accurate mass measurements.
-
Ionization : Introduce the sample solution into the ESI source. Positive ion mode is typically used for piperidine-containing compounds due to the basicity of the nitrogen atoms, which readily form [M+H]⁺ ions.
-
Data Acquisition :
-
Full Scan MS : Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and to observe the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Tandem MS (MS/MS) : Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides structural information based on the observed fragment ions.
-
-
Data Analysis : Determine the elemental composition from the accurate mass measurement of the molecular ion. Propose fragmentation pathways consistent with the observed product ions in the MS/MS spectrum.
Single-Crystal X-ray Diffraction[4][5]
-
Crystal Growth : Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[1]
-
Crystal Mounting : Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection : Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a detailed three-dimensional structure of the molecule. This provides unambiguous confirmation of the connectivity and stereochemistry of the atoms.
Mandatory Visualizations
The following diagrams illustrate the general workflow for structural validation and a hypothetical biological context for this compound derivatives.
Caption: Workflow for the synthesis and structural validation of a novel chemical entity.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a this compound derivative.
References
comparative study of different synthetic routes to 4-Bromo-2-piperidinopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 4-Bromo-2-piperidinopyridine, a valuable building block in medicinal chemistry. The two principal strategies, Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination, are evaluated based on their reaction mechanisms, yields, and experimental conditions. This document aims to assist researchers in selecting the most suitable method for their specific synthetic needs by presenting a clear comparison of the available data and detailed experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 2,4-Dibromopyridine | 2,4-Dibromopyridine |
| Reagent | Piperidine | Piperidine |
| Catalyst | None (or phase-transfer catalyst) | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., dppp) |
| Base | Excess piperidine or non-nucleophilic base | Strong, non-nucleophilic base (e.g., NaOtBu) |
| Typical Solvent | DMSO, DMF, or neat piperidine | Toluene, Dioxane |
| Typical Temperature | 100-150 °C | 80-110 °C |
| Reported Yield (Analogous Reactions) | Moderate to Good | Good to Excellent[1] |
| Key Challenge | Regioselectivity (potential for substitution at the 4-position) | Catalyst cost and sensitivity, removal of catalyst residues |
| Advantages | Simpler reaction setup, no metal catalyst required | High yields, milder reaction conditions, high regioselectivity for the 2-position |
| Disadvantages | Harsher reaction conditions, potential for side products | Cost of catalyst and ligands, potential for product contamination with metal |
Synthetic Strategies and Mechanisms
The synthesis of this compound from 2,4-dibromopyridine can be approached via two distinct mechanistic pathways.
Nucleophilic Aromatic Substitution (SNAr)
In this classical approach, piperidine acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing one of the bromide ions. The pyridine nitrogen activates the ortho (2-position) and para (4-position) carbons towards nucleophilic attack. While the 4-position is generally more activated in dihalopyridines due to better stabilization of the Meisenheimer intermediate, the regioselectivity can be influenced by reaction conditions. For the synthesis of the desired 2-substituted product, careful control of the reaction parameters is crucial to minimize the formation of the 4-piperidino isomer.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a more modern and often more efficient route. The reaction involves the formation of a carbon-nitrogen bond between piperidine and the bromopyridine. A catalytic cycle involving a palladium(0) species facilitates the oxidative addition of the aryl bromide, coordination of the amine, deprotonation, and reductive elimination to yield the desired product. This method is renowned for its high yields and functional group tolerance. Critically, for substrates like 2,4-dibromopyridine, palladium-catalyzed reactions often exhibit a preference for the more sterically accessible and electronically favorable 2-position, leading to high regioselectivity.[1]
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dibromopyridine
Materials:
-
2,4-Dibromopyridine
-
Piperidine
-
Dimethyl sulfoxide (DMSO)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve 2,4-dibromopyridine (1.0 eq) in a minimal amount of DMSO.
-
Add an excess of piperidine (5.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Route 2: Buchwald-Hartwig Amination of 2,4-Dibromopyridine
Materials:
-
2,4-Dibromopyridine
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Diatomaceous earth
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried sealed tube under an inert atmosphere (e.g., argon), add palladium(II) acetate (0.05 eq) and 1,3-bis(diphenylphosphino)propane (0.10 eq).
-
Add anhydrous toluene, followed by 2,4-dibromopyridine (1.0 eq), piperidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-piperidinopyridine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-2-piperidinopyridine is a valuable substituted pyridine intermediate in the synthesis of various pharmacologically active molecules. The purity of this building block is critical as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. This guide provides a comparative analysis of two common synthetic routes to this compound, their associated potential impurities, and a detailed HPLC protocol for the robust assessment of product purity.
Comparison of Synthetic Methods and Potential Impurities
The choice of synthetic methodology can significantly impact the impurity profile of the final product. Below is a comparison of two plausible and effective methods for the synthesis of this compound.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the direct reaction of 2,4-dibromopyridine with piperidine. The greater electrophilicity of the C2 and C4 positions on the pyridine ring, enhanced by the electron-withdrawing nature of the nitrogen atom, facilitates nucleophilic attack.[1][2][3] Typically, the reaction is carried out at elevated temperatures in the presence of a base.
-
Advantages: Cost-effective reagents, straightforward procedure.
-
Disadvantages: Can require harsh reaction conditions, may lead to a mixture of isomers and over-reaction products.
Potential Impurities in Method A:
-
2,4-dibromopyridine: Unreacted starting material.
-
2-Bromo-4-piperidinopyridine: A common positional isomer formed due to competing substitution at the C4 position.[4][5] The separation of these isomers can be challenging.
-
2,4-dipiperidinopyridine: Di-substituted byproduct from the reaction of the product with another equivalent of piperidine.
Method B: Buchwald-Hartwig Amination
This modern, palladium-catalyzed cross-coupling reaction provides a milder and often more selective alternative to traditional SNAr.[6] The reaction couples 2,4-dibromopyridine with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Advantages: High selectivity, milder reaction conditions, generally higher yields.
-
Disadvantages: More expensive reagents (catalyst and ligand), potential for metal contamination in the final product.
Potential Impurities in Method B:
-
2,4-dibromopyridine: Unreacted starting material.
-
2-Bromo-4-piperidinopyridine: Isomeric byproduct, though often in lower quantities compared to SNAr.
-
Residual Palladium/Ligand: Traces of the catalyst and ligand used in the reaction.
-
Dehalogenated byproducts: For example, 2-piperidinopyridine, arising from reductive dehalogenation side reactions.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, HPLC data for two batches of this compound, each synthesized by one of the methods described above. This data illustrates how HPLC can be used to quantify purity and compare the impurity profiles of different synthetic routes.
| Compound | Retention Time (min) | Batch A (SNAr) - Peak Area % | Batch B (Buchwald-Hartwig) - Peak Area % |
| 2,4-dipiperidinopyridine | 8.5 | 1.2% | Not Detected |
| This compound | 10.2 | 96.5% | 99.2% |
| 2-Bromo-4-piperidinopyridine | 11.5 | 1.8% | 0.6% |
| 2,4-dibromopyridine | 14.8 | 0.5% | 0.2% |
Analysis of Results: The data clearly indicates that the batch synthesized via the Buchwald-Hartwig amination (Batch B) exhibits a higher purity (99.2%) compared to the batch from the SNAr reaction (Batch A, 96.5%). The SNAr method resulted in a higher percentage of the isomeric impurity, 2-Bromo-4-piperidinopyridine, and also produced a di-substituted byproduct, which was not observed in the Buchwald-Hartwig reaction. This highlights the superior selectivity of the palladium-catalyzed method.
Experimental Protocol: HPLC Purity Assessment
This reverse-phase HPLC method is designed for the separation and quantification of this compound from its potential process-related impurities.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized batches in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solutions and record the chromatograms.
-
Calculate the percentage purity by the area normalization method.
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Comparison of Synthetic Routes and Resulting Purity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. youtube.com [youtube.com]
- 4. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Bromo-2-piperidinopyridine: A Cost-Benefit Analysis for Researchers
For chemists engaged in drug discovery and development, the efficient and economical synthesis of key intermediates is a critical endeavor. 4-Bromo-2-piperidinopyridine is a valuable building block in the preparation of a variety of pharmacologically active compounds. This guide provides a detailed cost-benefit analysis of the two primary synthetic routes to this important intermediate: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The comparison includes a breakdown of reagent costs, detailed experimental protocols, reaction efficiency, and safety and environmental considerations to assist researchers in selecting the optimal method for their specific needs.
Executive Summary
Two principal methods for the synthesis of this compound are evaluated herein. The first is a Nucleophilic Aromatic Substitution (SNAr) reaction, a classical approach involving the displacement of a halide at the 2-position of a pyridine ring by piperidine. The second is the more modern Palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction. This analysis reveals that while the SNAr method is generally more cost-effective in terms of starting materials and reagents, the Buchwald-Hartwig amination may offer advantages in terms of reaction conditions and substrate scope, albeit at a higher initial cost.
Cost-Benefit Analysis
The following table provides a summary of the estimated costs and key reaction parameters for the synthesis of this compound via SNAr and Buchwald-Hartwig amination. Prices for reagents are based on commercially available listings from bulk chemical suppliers and may vary. The cost per gram of product is calculated based on the starting material cost and the reported reaction yield.
| Metric | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 4-Bromo-2-chloropyridine or 4-Bromo-2-fluoropyridine | 2,4-Dibromopyridine |
| Key Reagents | Piperidine, Base (e.g., K₂CO₃, Et₃N) | Piperidine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Strong base (e.g., NaOt-Bu) |
| Estimated Starting Material Cost ($/g) | 4-Bromo-2-chloropyridine: ~1.604-Bromo-2-fluoropyridine: ~5.12 | 2,4-Dibromopyridine: ~0.95 - 24.60 |
| Estimated Reagent Cost | Low | High (due to catalyst and ligand) |
| Typical Yield | 85-95% | 60-98% |
| Estimated Cost per Gram of Product ($) | ~2.00 - 6.00 | Highly variable, potentially >$30.00 (depending on catalyst) |
| Reaction Time | 12-24 hours | 4-24 hours |
| Reaction Temperature | 80-150 °C | 80-110 °C |
| Scalability | Generally good | Good, but catalyst cost can be a factor at large scale |
| Safety & Environmental | Use of high boiling point solvents. | Use of flammable solvents and expensive/toxic heavy metal catalyst. |
Detailed Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method relies on the reaction of a 4-bromo-2-halopyridine with piperidine. The halogen at the 2-position is activated towards nucleophilic attack by the ring nitrogen. 2-fluoropyridines are generally more reactive than 2-chloropyridines in SNAr reactions.
Reaction Scheme:
(Where X = Cl or F)
Experimental Protocol (from 4-Bromo-2-chloropyridine):
-
To a solution of 4-bromo-2-chloropyridine (1.0 eq.) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), add piperidine (1.2-1.5 eq.) and a base such as potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: When using 4-bromo-2-fluoropyridine, the reaction can often be carried out at a lower temperature (e.g., 80-110 °C).
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be highly efficient for the synthesis of 2-aminopyridines. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.
Reaction Scheme:
Buchwald-Hartwig Amination Workflow
Conclusion
The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination for the synthesis of this compound will depend on the specific priorities of the researcher. For a more cost-effective and straightforward approach, particularly at a larger scale, the SNAr reaction is a compelling option, especially if starting from the more reactive 4-bromo-2-fluoropyridine. However, for situations where milder reaction conditions are paramount, or if a broader range of analogous compounds are being synthesized, the Buchwald-Hartwig amination, despite its higher initial cost, offers a powerful and versatile alternative. It is recommended to perform small-scale trials of both methods to determine the most efficient and practical approach for a given laboratory setting.
A Spectroscopic Comparison of 4-Bromo-2-piperidinopyridine and Its Precursors
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the target molecule, 4-Bromo-2-piperidinopyridine, with its precursors, 2,4-dibromopyridine and piperidine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for each compound, offering a clear objective comparison of their spectral features. This information is crucial for reaction monitoring, purity assessment, and structural confirmation during the synthesis of this compound.
Spectroscopic Data Summary
The key to differentiating the product from its precursors lies in the distinct changes observed in their respective spectra. The substitution of the bromine atom at the 2-position of 2,4-dibromopyridine with the piperidine ring results in characteristic shifts in the NMR spectra, the appearance of new vibrational modes in the IR spectrum, and a predictable change in the molecular weight and fragmentation pattern in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The comparison of ¹H and ¹³C NMR spectra is fundamental in confirming the successful synthesis of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Piperidine | ~2.79 | m | H-2, H-6 (axial & equatorial) |
| ~1.58 - 1.46 | m | H-3, H-4, H-5 (axial & equatorial) | |
| 2,4-Dibromopyridine | 8.21 | d | H-6 |
| 7.71 | d | H-3 | |
| 7.43 | dd | H-5 | |
| This compound | Predicted ~7.8-8.0 | d | H-6 |
| Predicted ~6.7-6.9 | d | H-3 | |
| Predicted ~6.6-6.8 | dd | H-5 | |
| Predicted ~3.4-3.6 | t | Piperidine H-2', H-6' | |
| Predicted ~1.5-1.7 | m | Piperidine H-3', H-4', H-5' |
Note: Predicted chemical shifts for this compound are based on typical values for similar 2-aminopyridine derivatives.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Piperidine | 47.0, 27.2, 25.2 | C-2/C-6, C-3/C-5, C-4 |
| 2,4-Dibromopyridine [1] | 150.5 | C-6 |
| 142.5 | C-2 | |
| 133.9 | C-4 | |
| 130.9 | C-3 | |
| 126.2 | C-5 | |
| This compound | Predicted ~160-162 | C-2 |
| Predicted ~150-152 | C-6 | |
| Predicted ~138-140 | C-4 | |
| Predicted ~115-117 | C-5 | |
| Predicted ~108-110 | C-3 | |
| Predicted ~45-47 | Piperidine C-2', C-6' | |
| Predicted ~25-27 | Piperidine C-3', C-5' | |
| Predicted ~24-26 | Piperidine C-4' |
Note: Predicted chemical shifts for this compound are based on typical values for similar 2-aminopyridine derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The introduction of the piperidine ring introduces characteristic C-H and C-N stretching and bending vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (aliphatic) | C=N, C=C (aromatic) | C-N | C-Br |
| Piperidine | 2935, 2853, 2803 | - | 1157 | - |
| 2,4-Dibromopyridine | - | ~1570, 1450 | - | ~670 |
| This compound | ~2930, 2850 | ~1600, 1480 | ~1250 | ~680 |
Note: Expected absorption bands for this compound are based on the combined features of the precursors.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Piperidine | 85 | 84, 70, 56, 43 |
| 2,4-Dibromopyridine [1] | 235, 237, 239 | 156, 158, 77 |
| This compound | 241, 243 | 157, 159 (loss of piperidine), 84 (piperidine fragment) |
Note: Predicted molecular ion and fragment ions for this compound.
Synthetic Pathway and Experimental Workflow
The synthesis of this compound from 2,4-dibromopyridine and piperidine is a nucleophilic aromatic substitution reaction. The more reactive bromine atom at the 2-position is displaced by the secondary amine of piperidine.
Caption: Synthesis of this compound.
Experimental Protocols
General Synthesis of this compound
This protocol describes a general procedure for the nucleophilic aromatic substitution of 2,4-dibromopyridine with piperidine.
Materials:
-
2,4-Dibromopyridine
-
Piperidine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,4-dibromopyridine (1 equivalent) in the chosen solvent.
-
Add the base (2-3 equivalents) to the solution.
-
Add piperidine (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
IR Spectroscopy:
-
Sample Preparation: A small amount of the liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The provided data and protocols will aid in the successful synthesis and characterization of this important chemical intermediate.
References
A Comparative Guide to the Performance of 4-Bromo-2-piperidinopyridine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, parallel synthesis has emerged as an indispensable tool for the rapid generation of compound libraries to identify and optimize lead candidates. The choice of building blocks is critical to the success of these campaigns, directly impacting reaction efficiency, scaffold diversity, and ultimately, the quality of the libraries produced. This guide provides a comprehensive evaluation of 4-Bromo-2-piperidinopyridine, a versatile heterocyclic building block, and compares its performance against common alternatives in key cross-coupling reactions used in parallel synthesis.
Executive Summary
This compound is a valuable reagent in parallel synthesis, particularly for the generation of diverse libraries of substituted aminopyridines. Its utility stems from the presence of a reactive bromine atom at the 4-position, which readily participates in various palladium-catalyzed cross-coupling reactions, and the 2-piperidino group, which can influence physicochemical properties. This guide presents a comparative analysis of this compound with its chloro and iodo analogues, supported by representative experimental data and detailed protocols for common synthetic transformations.
Comparative Performance Analysis
The performance of a building block in parallel synthesis is assessed by several key metrics, including reaction yield, purity of the product, reaction time, and the breadth of compatible coupling partners (scope). The choice of the halogen atom on the pyridine ring significantly influences its reactivity in cross-coupling reactions, following the general trend of I > Br > Cl.
Table 1: Performance Comparison of 4-Halo-2-piperidinopyridines in Suzuki-Miyaura Coupling
| Feature | 4-Chloro-2-piperidinopyridine | This compound | 4-Iodo-2-piperidinopyridine |
| Relative Reactivity | Lower | Moderate | Higher |
| Typical Reaction Time | 4 - 12 h | 1 - 6 h | 0.5 - 3 h |
| Typical Yield | 60 - 85% | 75 - 95% | 80 - 98% |
| Catalyst Loading | Higher (2-5 mol%) | Moderate (1-3 mol%) | Lower (0.5-2 mol%) |
| Cost | Lower | Moderate | Higher |
| Stability | High | Moderate | Lower (light sensitive) |
Table 2: Performance Comparison in Buchwald-Hartwig Amination
| Feature | 4-Chloro-2-piperidinopyridine | This compound | 4-Iodo-2-piperidinopyridine |
| Substrate Scope | More limited | Broad | Broad |
| Typical Reaction Time | 6 - 18 h | 2 - 8 h | 1 - 5 h |
| Typical Yield | 55 - 80% | 70 - 90% | 75 - 95% |
| Side Reactions | Fewer | Potential for dehalogenation | Higher risk of side reactions |
Table 3: Performance Comparison in Sonogashira Coupling
| Feature | 4-Chloro-2-piperidinopyridine | This compound | 4-Iodo-2-piperidinopyridine |
| Reaction Conditions | Harsher (higher temp.) | Milder | Mildest |
| Typical Reaction Time | 8 - 24 h | 3 - 10 h | 1 - 6 h |
| Typical Yield | 40 - 70% | 65 - 85% | 70 - 90% |
| Copper Co-catalyst | Often required | Beneficial | Can be optional |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and parallel synthesis platforms.
General Protocol for Parallel Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids in a 96-well plate format.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[1]
Procedure:
-
Reaction Setup: To each well of a 96-well plate, add this compound, the corresponding arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the plate and purge with an inert gas (e.g., argon) for 15 minutes.
-
Solvent Addition: Add the degassed solvent system to each well.
-
Reaction: Heat the plate to the desired temperature (e.g., 80-100 °C) with stirring for the required time (1-6 h).
-
Work-up: After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extracts are typically purified by parallel chromatography.
General Protocol for Parallel Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with various amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)
-
Base (e.g., LHMDS or K₃PO₄, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox, dispense this compound, the palladium pre-catalyst, and the base into each well of a 96-well plate.
-
Reagent Addition: Add a solution of the respective amine in the chosen solvent to each well.
-
Reaction: Seal the plate and heat to the desired temperature (e.g., 90-110 °C) with stirring for 2-8 hours.
-
Work-up: Cool the plate, quench the reactions with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: The combined organic layers are concentrated and the products purified via parallel purification techniques.
General Protocol for Parallel Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To each well of a 96-well plate under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Reagent Addition: Add the solvent, the base, and then the terminal alkyne to each well.
-
Reaction: Seal the plate and stir at room temperature or heat to 40-60 °C for 3-10 hours. Monitor reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixtures with an organic solvent and wash with water or brine.
-
Purification: The organic phases are dried, concentrated, and the products are purified by parallel chromatography.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of a parallel synthesis campaign and the catalytic cycles of the key reactions discussed.
Caption: A typical workflow for a parallel synthesis campaign.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Application
Derivatives of 2-aminopyridines are often investigated as kinase inhibitors. The following diagram illustrates a simplified hypothetical signaling pathway where a compound synthesized from this compound could act.
Caption: Inhibition of a kinase signaling pathway by a synthesized compound.
Conclusion
This compound stands out as a robust and versatile building block for parallel synthesis. Its moderate reactivity offers a balance between the sluggishness of chloro-analogs and the potential for side reactions with iodo-analogs, making it a reliable choice for generating diverse chemical libraries with good to excellent yields under standard cross-coupling conditions. The provided protocols and comparative data serve as a valuable resource for chemists aiming to leverage this scaffold in their drug discovery endeavors. The choice of halogen will ultimately depend on the specific synthetic goals, cost considerations, and the desired reactivity profile for the planned transformations.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-piperidinopyridine: A Comprehensive Guide for Laboratory Professionals
The safe handling and disposal of 4-Bromo-2-piperidinopyridine are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A lab coat or a chemical-resistant apron, along with full-length pants and closed-toe shoes, must be worn to prevent skin contact.[1][2]
-
Respiratory Protection: All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][2][3]
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2][3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Hazard Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazards can be inferred from similar halogenated pyridine compounds.
| Hazard Category | Description | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | |
| Skin Corrosion/Irritation | May cause skin irritation. | [3] |
| Eye Damage/Irritation | May cause serious eye irritation. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [2][3][4] |
| Hazardous Decomposition | Thermal decomposition can release carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide. | [2][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, containment, and transfer.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like gloves, absorbent pads, and weighing papers. This waste should be placed in a designated, leak-proof, and clearly labeled "Halogenated Organic Solid Waste" container.[1]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[1] Avoid mixing with other non-halogenated waste streams to prevent complications in disposal procedures.
2. Spill Management:
In the event of a spill, immediate action is necessary to contain and clean the area.
-
Personnel Protection: Ensure all personnel involved in the cleanup are wearing the appropriate PPE as described above.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5][6]
-
Cleanup: Carefully sweep or wipe up the spilled material and absorbent, and place it into the designated "Halogenated Organic Solid Waste" container.[5][6]
-
Decontamination: Clean the spill area thoroughly with a detergent solution followed by water.[7] All cleaning materials should also be disposed of as hazardous waste.
3. Container Management:
Proper labeling and storage of waste containers are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2][3] Keep containers tightly closed when not in use.[2][3]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[2][3][4] Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2-piperidinopyridine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds like 4-Bromo-2-piperidinopyridine. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure risks and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are classified as irritants and can be harmful if ingested or absorbed through the skin.[1][2][3] Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, the use of appropriate PPE is mandatory to prevent direct contact.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4][5]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, are required.[5][6][7] Avoid latex gloves as they may offer insufficient protection.[7] Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[8]
-
Lab Coat: A lab coat or a chemical-resistant apron must be worn to protect the skin and clothing.[5][6][7]
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[5][6][7]
Quantitative Data on Personal Protective Equipment
For clarity and easy comparison, the following table summarizes the specifications for the essential PPE required when handling this compound.
| PPE Category | Type/Specification | Standard | Purpose |
| Eye Protection | Chemical Safety Goggles/Face Shield | EN166 | Protects eyes from chemical splashes.[4] |
| Hand Protection | Nitrile or Neoprene Gloves | EN374 | Prevents skin contact with the chemical.[5] |
| Body Protection | Laboratory Coat (long-sleeved) | - | Protects skin and personal clothing.[6][7] |
Experimental Protocols: Handling and Disposal
Safe Handling Procedure:
-
Preparation: Before handling, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[7] Verify that all necessary PPE is available and in good condition.
-
Personal Protection: Don the appropriate PPE as specified in the table above: safety goggles, nitrile gloves, and a lab coat.
-
Handling: Conduct all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure.[6][7] Avoid generating dust.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all contaminated surfaces.
Spill Management:
-
Immediate Action: In case of a spill, evacuate the immediate area and alert colleagues.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[2][9]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[2][9]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan:
All waste containing this compound is considered hazardous waste.
-
Waste Segregation: Do not mix with non-hazardous waste.
-
Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealable containers designated for "Halogenated Organic Waste".[5]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[6][9]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.[1][5]
Visual Workflow and Logical Relationships
To further clarify the procedural steps and safety logic, the following diagrams have been generated.
Caption: Workflow for handling and disposal of this compound.
Caption: Logical relationship of hazard identification to PPE and emergency procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pppmag.com [pppmag.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
